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Praseodymium bromide

Cat. No.: B084794
CAS No.: 13536-53-3
M. Wt: 380.62 g/mol
InChI Key: PLKCYEBERAEWDR-UHFFFAOYSA-K
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Description

Contextualization within Lanthanide Halide Chemistry

The lanthanide series, a group of 15 metallic elements with atomic numbers 57 through 71, is characterized by the progressive filling of the 4f electron shell. This electronic configuration imparts unique magnetic and spectroscopic properties to their compounds. Praseodymium, with the electron configuration [Xe] 4f³ 6s², typically forms compounds in the +3 oxidation state. chemistrycool.com Praseodymium(III) bromide is a typical lanthanide trihalide, which are generally hygroscopic, water-soluble, crystalline solids. wikipedia.orgchemdad.comamericanelements.com

The chemistry of praseodymium is largely similar to that of the other early lanthanides such as lanthanum, cerium, and neodymium. wikipedia.org The relatively large ionic radius of the Pr³⁺ ion dictates its coordination chemistry. wikipedia.org Like other lanthanide halides, praseodymium bromide serves as a precursor for the synthesis of other praseodymium-containing compounds and materials. ontosight.ai The low phonon energy of bromide hosts, compared to oxides, makes them suitable for applications requiring high luminescence efficiency by reducing the probability of non-radiative transitions. acs.org

The reaction of praseodymium metal with all stable halogens yields the corresponding trihalides, including praseodymium(III) bromide (PrBr₃). wikipedia.orgwikipedia.org

Table 1: General Properties of this compound

PropertyValue
Chemical FormulaPrBr₃
Molar Mass380.62 g/mol
AppearanceGreen crystalline solid
Density5.28 g/cm³
Melting Point691-693 °C
Boiling Point1547 °C
Solubility in waterSoluble

[Data sourced from multiple references: 5, 7, 12, 16]

Historical Trajectories in this compound Research

The story of praseodymium begins in 1885 with its discovery by Austrian chemist Carl Auer von Welsbach. He successfully separated "didymium," then believed to be an element, into two new elements: praseodymium and neodymium. chemistrycool.comwikipedia.orgnih.gov The name "praseodymium" is derived from the Greek words "prasios" (leek-green) and "didymos" (twin), a nod to the color of its salts and its close relationship with neodymium. chemistrycool.commelscience.com

Early research into praseodymium compounds, including the bromide, focused on fundamental characterization of their properties. The synthesis of relatively pure praseodymium was achieved in 1931. nih.gov Investigations into the crystal structure of PrBr₃ revealed that it adopts the uranium trichloride (B1173362) (UCl₃) type structure. wikipedia.orgwikipedia.org In this structure, the praseodymium ions are 9-coordinate, exhibiting a tricapped trigonal prismatic geometry, with Pr-Br bond lengths of 3.05 Å and 3.13 Å. wikipedia.orgwikipedia.org

Over the years, research has expanded to explore the unique optical and magnetic properties of praseodymium and its compounds. The development of techniques for growing single crystals of lanthanide halides, including this compound, has been crucial for this progress.

Current Research Frontiers and Unresolved Challenges

Current research on this compound is vibrant and multifaceted, primarily driven by its potential in advanced materials. One of the most promising areas is its use in scintillators, materials that emit light when exposed to ionizing radiation. samaterials.comstanfordmaterials.comgoogle.comepo.org Praseodymium-doped materials are being investigated for their potential in medical imaging and other radiation detection applications. stanfordmaterials.comresearchgate.net

The luminescent properties of praseodymium ions are also a key area of study. Research into praseodymium-doped silver bromide crystals has explored their emission, excitation, and absorption spectra for potential applications in solid-state lasers. optica.org Similarly, the luminescence of praseodymium-doped potassium bromide (KBr) single crystals has been investigated, confirming the trivalent state of the praseodymium ion within the host material. nih.gov

Despite significant progress, challenges remain. The hygroscopic nature of this compound requires careful handling in moisture-free environments, often under an argon atmosphere, to prevent hydration. chemdad.comsamaterials.com Furthermore, achieving high-purity, single-crystal growth of this compound and its doped variants is essential for optimizing their performance in optical and scintillation applications. Another area of active research is the exploration of praseodymium in higher oxidation states, with the recent isolation of Pr⁵⁺ suggesting new avenues for lanthanide chemistry. acs.org

The synthesis of praseodymium-based nanomaterials from precursors like PrBr₃ is another active research front, with potential applications in catalysis and optoelectronics. ontosight.ai Research also continues into praseodymium oxide bromide (PrOBr), which has a matlockite-type structure. iucr.orgnih.govresearcher.life

Table 2: Crystal Structure Data for this compound (PrBr₃)

ParameterValue
Crystal SystemHexagonal
Space GroupP6₃/m
Structure TypeUCl₃
Coordination Geometry9-coordinate tricapped trigonal prismatic
Pr-Br Bond Lengths3.05 Å and 3.13 Å

[Data sourced from references: 3, 7]

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br3Pr B084794 Praseodymium bromide CAS No. 13536-53-3

Properties

CAS No.

13536-53-3

Molecular Formula

Br3Pr

Molecular Weight

380.62 g/mol

IUPAC Name

praseodymium(3+);tribromide

InChI

InChI=1S/3BrH.Pr/h3*1H;/q;;;+3/p-3

InChI Key

PLKCYEBERAEWDR-UHFFFAOYSA-K

SMILES

Br[Pr](Br)Br

Canonical SMILES

[Br-].[Br-].[Br-].[Pr+3]

Other CAS No.

13536-53-3

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Praseodymium Bromide

Direct Halogenation Routes

Direct halogenation involves the reaction of elemental praseodymium with a halogen source. This method is often favored for producing high-purity, anhydrous praseodymium bromide, as it avoids the introduction of oxygen or water that can be difficult to remove in subsequent steps.

The most direct route to praseodymium(III) bromide is the reaction of praseodymium metal with bromine gas. webelements.comwikipedia.orgwikipedia.org This exothermic reaction yields green, solid PrBr₃. The silvery-white praseodymium metal readily reacts with halogens to form the corresponding praseodymium(III) halides. webelements.com

The synthesis is governed by the following chemical equation: 2 Pr(s) + 3 Br₂(g) → 2 PrBr₃(s) webelements.comwikipedia.orgwikipedia.org

This method, while straightforward, requires careful handling of both the reactive praseodymium metal, which can tarnish in the air, and the corrosive, toxic bromine gas. webelements.com The reaction is typically carried out under controlled temperature and atmospheric conditions to ensure complete reaction and to manage its exothermic nature.

Direct Halogenation of Praseodymium Metal
Reactant 1 Praseodymium Metal (Pr)
Reactant 2 Bromine Gas (Br₂)
Product Praseodymium(III) Bromide (PrBr₃) webelements.com
Reaction Equation 2 Pr(s) + 3 Br₂(g) → 2 PrBr₃(s) webelements.comwikipedia.orgwikipedia.org
Product Appearance Green solid webelements.comwikipedia.org

Indirect Synthesis Pathways

Indirect methods utilize praseodymium compounds, most commonly oxides, as precursors. These pathways are often more practical as praseodymium oxides are typically the product of ore extraction and are more readily available than the pure metal.

A common indirect route involves the dissolution of praseodymium oxide, such as Pr₆O₁₁, in a strong acid like hydrobromic acid (HBr). acs.org This acid-base reaction neutralizes the oxide and forms a hydrated this compound salt in solution. This method is the first step in a multi-stage process to obtain the anhydrous compound. acs.org The general principle of reacting metal oxides with HBr to regenerate metal bromides is a recognized chemical pathway. uq.edu.au

Obtaining the anhydrous form of this compound from the hydrated salts produced in aqueous reactions is non-trivial, as simple heating can lead to the formation of oxybromides. The ammonium (B1175870) bromide route is a refined and widely used method to circumvent this issue. acs.orgacs.orgnih.gov In this process, the hydrated this compound (PrBr₃·xH₂O) is heated in the presence of ammonium bromide (NH₄Br). acs.org

The ammonium bromide serves as a dehydrating agent and creates a non-aqueous, acidic environment that suppresses the formation of praseodymium oxybromide. The process typically involves heating a mixture of the praseodymium oxide and ammonium bromide at high temperatures. acs.org This methodology has become a routine approach for preparing anhydrous rare-earth chlorides and bromides in synthetic laboratories. nih.gov The final step often involves melting the anhydrous this compound and distilling it under reduced pressure to achieve high purity (min. 99.9%). acs.org

Indirect Synthesis of this compound
Method Acid Dissolution & Dehydration
Praseodymium Precursor Praseodymium Oxide (Pr₆O₁₁) acs.org
Brominating Agent Hydrobromic Acid (HBr), Ammonium Bromide (NH₄Br) acs.org
Key Steps 1. Dissolution of oxide in hot concentrated HBr. 2. Crystallization of hydrated PrBr₃·xH₂O. 3. Dehydration of the hydrate (B1144303) in the presence of NH₄Br. 4. Melting and distillation of anhydrous PrBr₃ under vacuum. acs.org

Modern synthetic techniques like hydrothermal and sol-gel methods are primarily used to create nanostructured materials and complex oxides that can serve as precursors for this compound or other praseodymium compounds. ikm.org.myacs.org

Hydrothermal Synthesis: This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures. It has been successfully employed to synthesize praseodymium-containing nanomaterials, such as Pr(OH)₃ nanorods and complex praseodymium tartrates. abechem.comacs.orgresearchgate.net For instance, nanostructured silica (B1680970) materials containing praseodymium (Pr-SiO₂) have been prepared via a hydrothermal method using cetyltrimethylammonium bromide (CTMABr) as a structural template. mdpi.com These highly controlled architectures can then be chemically converted to the desired bromide compound.

Sol-Gel Techniques: The sol-gel process allows for the creation of solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). This method is effective for producing nanostructured praseodymium oxides (e.g., Pr₆O₁₁) and praseodymium orthoferrite (PrFeO₃) with high purity and controlled particle size. acs.orgcyberleninka.ru These oxide precursors can subsequently be converted to this compound through reactions like the ammonium bromide route.

Precursor Development via Wet Chemistry
Technique Hydrothermal Synthesis
Precursors Used Praseodymium oxide, water, cetyltrimethylammonium bromide (CTMABr) template mdpi.com
Resulting Material Nanostructured Pr-containing silica (Ln-SiO₂) mdpi.com
Key Features Synthesis of nanostructured materials with controlled morphology. researchgate.netmdpi.com
Technique Sol-Gel Method
Precursors Used Praseodymium nitrate (B79036) hexahydrate, iron(III) nitrate nonahydrate, methanol (B129727) cyberleninka.ru
Resulting Material Nanocrystalline praseodymium orthoferrite (PrFeO₃) cyberleninka.ru
Key Features Formation of single-phase nanoparticles at relatively low annealing temperatures. cyberleninka.ru

Ammonium Bromide-Mediated Solid-State Reactions for Anhydrous PrBr₃ Synthesis

Synthesis of Novel this compound Architectures

Beyond the simple binary salt, research into this compound extends to more complex structures and architectures. Praseodymium(III) bromide itself crystallizes in the hexagonal UCl₃-type structure. wikipedia.orgwikipedia.org In this arrangement, the praseodymium ions are nine-coordinate, adopting a tricapped trigonal prismatic geometry. wikipedia.orgwikipedia.org The Pr-Br bond lengths have been determined to be 3.05 Å and 3.13 Å. wikipedia.orgwikipedia.org

The synthesis of more complex architectures often involves reacting PrBr₃ with other metal halides. Analogous studies with praseodymium(III) chloride (PrCl₃) show that it reacts with alkali metal chlorides (M=K, Rb, Cs) to form a series of ternary compounds with formulas such as MPr₂Cl₇, M₃PrCl₆, and M₂PrCl₅. wikipedia.org This suggests that similar ternary praseodymium bromides can be synthesized by reacting PrBr₃ with alkali metal bromides. These complex halides exhibit interesting optical and magnetic properties. chemeurope.com Furthermore, hydrothermal synthesis has been used to create novel three-dimensional polymeric frameworks containing praseodymium ions linked by organic ligands like tartrate, demonstrating the versatility of praseodymium in forming extended network structures. acs.org

Preparation of Reduced Praseodymium Cluster Bromides Stabilized by Transition Metals

The synthesis of reduced praseodymium cluster bromides stabilized by interstitial transition metal atoms is a significant area of solid-state chemistry. These compounds are typically prepared through high-temperature reactions in sealed, inert containers. researchgate.net The general methodology involves the reaction of praseodymium metal turnings, anhydrous praseodymium(III) bromide (PrBr₃), and a selected transition metal (Z). researchgate.net These reactants are sealed, often in niobium or tantalum containers, and heated to temperatures ranging from 780°C to 910°C. researchgate.net

This synthetic approach has successfully yielded several distinct structural types of cluster compounds. researchgate.net The specific transition metal used as the interstitial atom (Z) dictates the resulting stoichiometry and structure of the final product. researchgate.netcapes.gov.br For instance, when the transition metal (Z) is cobalt, ruthenium, or osmium, compounds with the stoichiometry Pr₆Br₁₀Z are formed, which adopt the Y₆I₁₀Ru-type structure. researchgate.net Other transition metals lead to different cluster arrangements, such as the Pr₃I₃Ru-type structure for Pr₃Br₃Ru and the Ca₃PI₃-type for Pr₃Br₃Z where Z includes cobalt, osmium, rhodium, iridium, and platinum. researchgate.net

The resulting cluster compounds exhibit complex structures where praseodymium atoms form an octahedron around the central transition metal atom. researchgate.net In the Pr₆Br₁₀Ru compound, a notable tetragonal compression is observed, which is believed to be influenced by the smaller size of the bromide ions reducing matrix repulsions. researchgate.netresearchgate.net The 17-electron Pr₆Br₁₀Co compound shows a similar, though smaller, compression. researchgate.net

Table 1: Synthesis of Transition Metal-Stabilized this compound Clusters

Transition Metal (Z) Reactants Temperature Range (°C) Resulting Compound Structure Type
Cobalt (Co) Pr, PrBr₃, Co 780-910 Pr₆Br₁₀Co Y₆I₁₀Ru-type
Ruthenium (Ru) Pr, PrBr₃, Ru 780-910 Pr₆Br₁₀Ru Y₆I₁₀Ru-type
Osmium (Os) Pr, PrBr₃, Os 780-910 Pr₆Br₁₀Os Y₆I₁₀Ru-type
Ruthenium (Ru) Pr, PrBr₃, Ru 780-910 Pr₃Br₃Ru Pr₃I₃Ru-type
Cobalt (Co) Pr, PrBr₃, Co 780-910 Pr₃Br₃Co Ca₃PI₃-type
Osmium (Os) Pr, PrBr₃, Os 780-910 Pr₃Br₃Os Ca₃PI₃-type
Rhodium (Rh) Pr, PrBr₃, Rh 780-910 Pr₃Br₃Rh Ca₃PI₃-type
Iridium (Ir) Pr, PrBr₃, Ir 780-910 Pr₃Br₃Ir Ca₃PI₃-type
Platinum (Pt) Pr, PrBr₃, Pt 780-910 Pr₃Br₃Pt Ca₃PI₃-type

Precursor Chemistry for Praseodymium-Based Nanomaterials

This compound and other praseodymium compounds serve as important precursors in the synthesis of advanced nanomaterials. ontosight.ai While praseodymium nitrate is a commonly used precursor, the underlying principles of precursor chemistry are broadly applicable. taylorandfrancis.commdpi.com The synthesis methods often employ surfactants containing bromide, such as cetyltrimethylammonium bromide (CTAB), which can act as a stabilizer or structure-directing agent to control the morphology and properties of the resulting nanoparticles. mdpi.combohrium.comacs.org

Various techniques are utilized to convert these precursors into nanostructured materials, including hydrothermal synthesis, sol-gel methods, co-precipitation, and calcination. bohrium.comnanografi.com For example, praseodymium-based metal oxide nanoparticles (PrM, where M = Mo, V, W) have been synthesized via a CTAB-mediated hydrothermal approach. bohrium.com In this method, a praseodymium salt is used as the metal source, and CTAB helps to enhance the reactivity and control the formation of the nanoparticles. bohrium.com Similarly, praseodymium orthovanadate (PrVO₄) nanofibers have been prepared using a surfactant-assisted ultrasonication technique, highlighting the versatility of using praseodymium precursors in conjunction with bromide-containing surfactants. acs.org

The choice of precursor and synthetic conditions, such as temperature and duration of calcination, significantly influences the physical properties of the final nanomaterials, including their particle shape and lattice parameters. nanografi.com Research has also explored the creation of composite nanomaterials. A 2D honeycomb composite material was prepared by combining a multi-praseodymium-and-tungsten cluster with dimethyldioctadecyl ammonium bromide (DODA·Br) through electrostatic interactions, demonstrating an innovative use of bromide-containing compounds in advanced material fabrication. henu.edu.cn

Table 2: Examples of Praseodymium-Based Nanomaterial Synthesis

Praseodymium Precursor Other Key Reagents Synthesis Method Resulting Nanomaterial
Praseodymium(III) nitrate Cetyltrimethylammonium bromide (CTAB), Sodium orthovanadate, Sodium molybdate, Sodium tungstate Hydrothermal Praseodymium-based metal oxides (PrV, PrMo, PrW)
Praseodymium precursor Cetyltrimethylammonium bromide (CTAB), Nickel iron layered double hydroxide (B78521) (NiFe-LDH) Ultrasonication Praseodymium orthovanadate (PrVO₄) nanofiber-supported NiFe-LDH
Praseodymium nitrate (Pr(NO₃)₃·6H₂O) Cetyltrimethylammonium bromide (CTAB), Tetraethylorthosilicate (TEOS) Incipient wetness impregnation, sol-gel Pr-modified MCM-41 catalyst
Praseodymium-tellurotungstate cluster Dimethyldioctadecyl ammonium bromide (DODA·Br) Breath Figure (BF) method 2D honeycomb composite film
Praseodymium nitrate Sodium carbonate Precipitation and decomposition Pr₂O₃ nanoparticles

Advanced Structural Elucidation and Solid State Chemistry of Praseodymium Bromide

Crystallographic Characterization Techniques

The precise determination of the crystal structure of praseodymium bromide and its related compounds is fundamental to understanding their physical and chemical properties. A suite of crystallographic techniques is employed to elucidate the atomic arrangement, from the bulk material down to the local coordination environment.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful technique for the unambiguous determination of crystal structures. This method has been applied to various this compound-containing compounds, providing detailed insights into their atomic arrangement.

For instance, the crystal structure of praseodymium(III) oxide bromide (PrOBr) was determined using single-crystal X-ray diffraction. iucr.org The study revealed that PrOBr crystallizes in the matlockite-type structure. iucr.org The Pr³⁺ cations are coordinated by four O²⁻ anions and four primary Br⁻ anions, resulting in a coordination number of 8. iucr.org These [PrO₄Br₄]⁹⁻ square antiprisms form layers that are stacked along the c-axis. iucr.org

In another example, single crystals of praseodymium tribromide heptahydrate (PrBr₃·7H₂O) were grown from an aqueous solution. icm.edu.pl X-ray studies indicated that this compound is a dimer, with bromide bridges connecting two praseodymium atoms. icm.edu.pl This is in contrast to the hexahydrated bromides of heavier lanthanides. icm.edu.pl

Furthermore, the structure of a this compound complex with nicotinamide (B372718), PrBr₃·(C₆H₆N₂O)₂·6H₂O, was characterized by single-crystal X-ray diffraction. researchgate.net The analysis showed that the nicotinamide acts as a bidentate ligand, coordinating to the Pr³⁺ ion through both the pyridyl nitrogen and carbonyl oxygen atoms to form a chain structure. researchgate.net

A study on a praseodymium-seamed nanocapsule-based 3D coordination framework also utilized single-crystal X-ray diffraction. doi.org Yellow plate-like crystals were obtained and analyzed to determine their complex structure. doi.org

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
PrOBrTetragonalP4/nmm4.06714.06717.4669909090 iucr.org
Pr-seamed NanocapsuleOrthorhombicPccn16.266----- doi.org

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a versatile and rapid analytical technique used for phase identification and the determination of unit cell dimensions of crystalline materials. carleton.educreative-biostructure.comfzu.cz This method is particularly useful for characterizing materials that are not available as single crystals.

Studies on praseodymium tribromide (PrBr₃) have shown that it can be dimorphic. capes.gov.br The low-temperature form exhibits a UCl₃-type hexagonal crystal structure, while the high-temperature form, obtained by quenching the molten compound, has the PuBr₃-type orthorhombic structure. capes.gov.br These different crystalline forms can be readily identified and distinguished using PXRD.

In the case of praseodymium-doped potassium bromide (KBr), PXRD is used to confirm the crystal structure of the host material and to ensure that the dopant ions have been successfully incorporated into the lattice without forming secondary phases. nih.gov For Pr³⁺ doped KBr single crystals, the lattice parameters have been determined to be a = b = c = 6.596 Å with α = β = γ = 90°. nih.govresearchgate.net

Furthermore, PXRD is employed to analyze the products of various synthesis methods. For example, the synthesis of praseodymium hexaboride (PrB₆) nanowires and nanotubes utilized PXRD to identify the crystalline phase of the final product. researchgate.net The diffraction patterns confirmed the formation of single-phase cubic PrB₆. researchgate.net Similarly, in the growth of Pr-doped YAlO₃ single crystals, PXRD patterns confirmed that the samples belonged to the orthorhombic phase with the space group Pbnm. fibopt.ru

MaterialCrystal SystemSpace GroupLattice Parameters (Å)Reference
PrBr₃ (low temp.)Hexagonal-- capes.gov.br
PrBr₃ (high temp.)Orthorhombic-- capes.gov.br
Pr³⁺:KBr--a = b = c = 6.596 nih.govresearchgate.net
PrB₆CubicPm-3m- researchgate.net
Pr:YAlO₃OrthorhombicPbnm- fibopt.ru

Electron Diffraction for Local Order and Modulation Phenomena

Electron diffraction is a highly sensitive technique for investigating the local structure and symmetry of materials, including phenomena such as structural modulations and the presence of short-range order.

A study of the saturated vapors of praseodymium tribromide (PrBr₃) using gas-phase electron diffraction combined with mass spectrometry revealed that the molecule has a pyramidal effective configuration at 1100(10) K. researchgate.net The bond angle Br-Pr-Br was determined to be 114.7(10)° and the internuclear distance rg(Pr–Br) was 2.696(6) Å. researchgate.net However, the researchers noted that due to low deformation vibration frequencies, this pyramidal geometry might correspond to a planar equilibrium geometry of D₃h symmetry. researchgate.net

Crystal Growth Methodologies

The synthesis of high-quality single crystals of this compound and Pr³⁺-doped materials is crucial for fundamental studies and potential applications. Various crystal growth techniques have been developed and optimized for these purposes.

Single Crystal Growth of Pr³⁺-Doped Bromide Host Materials (e.g., KBr)

The incorporation of Pr³⁺ ions into alkali halide host crystals like potassium bromide (KBr) has been achieved through methods such as solid-state reaction and growth from solution.

Single crystals of Pr³⁺-doped KBr have been successfully synthesized. nih.govresearchgate.netresearchgate.net The resulting materials have been characterized using various techniques, including X-ray diffraction and photoluminescence spectroscopy. nih.govresearchgate.net The absorption and fluorescence spectra of these crystals indicate that the praseodymium ion enters the lattice substitutionally as Pr³⁺. ias.ac.in

Czochralski and Seedless Cooling Down Techniques for Pr-Doped Crystals

The Czochralski method is a widely used technique for growing large, high-quality single crystals from a melt. wikipedia.org This method has been employed for the growth of various Pr³⁺-doped oxide and fluoride (B91410) crystals. For example, Pr³⁺-doped oxide materials like SrAl₁₂O₁₉ (SRA), CaAl₁₂O₁₉ (CAlO), and LaMgAl₁₁O₁₉ (LMA) have been fabricated using the Czochralski method. uni-hamburg.de Similarly, Pr-doped Lu₃Al₅O₁₂ (Pr:LuAG) single crystals have been grown by both the Czochralski and the micro-pulling-down (μ-PD) methods. researchgate.net Pr-doped 0.70Pb(Mg₁/₃Nb₂/₃)O₃–0.30PbTiO₃ (PMNT:Pr) single crystals have been grown using the seed-guided Bridgman method, a similar melt growth technique. rsc.org

The seedless cooling down method, also known as a modified Nacken-Kyropoulos technique, is an alternative approach that is particularly useful for materials with high melting points or when a suitable seed crystal is unavailable. uni-hamburg.descispace.com This technique has been used to grow Pr³⁺-doped fluoride crystals like LaF₃. uni-hamburg.de The process involves melting the raw material in a crucible and then slowly cooling it to induce crystallization without the use of a seed. uni-hamburg.descispace.com

CrystalGrowth MethodDopantReference
SrAl₁₂O₁₉CzochralskiPr³⁺ uni-hamburg.de
CaAl₁₂O₁₉CzochralskiPr³⁺ uni-hamburg.de
LaMgAl₁₁O₁₉CzochralskiPr³⁺ uni-hamburg.de
Lu₃Al₅O₁₂Czochralski, μ-PDPr³⁺ researchgate.net
YAlO₃μ-PDPr³⁺ fibopt.ru
LaF₃Seedless Cooling DownPr³⁺ uni-hamburg.de
PMNTSeed-guided BridgmanPr³⁺ rsc.org

Interatomic Bonding and Coordination Environments

Coordination Geometry of Praseodymium in PrBr₃ Systems

In solid praseodymium(III) bromide (PrBr₃), the praseodymium ion (Pr³⁺) is surrounded by nine bromide ions (Br⁻). shef.ac.uk This nine-coordinate environment results in a specific and well-defined geometry known as tricapped trigonal prismatic. shef.ac.ukwikipedia.orgwikipedia.org In this arrangement, the central praseodymium ion is located at the center of a trigonal prism formed by six bromide ions, with three additional bromide ions "capping" the rectangular faces of the prism. The praseodymium-bromine (Pr-Br) bond lengths have been determined to be 3.05 Å and 3.13 Å. wikipedia.orgwikipedia.org The oxidation number of praseodymium in this compound is +3. shef.ac.uk

Analysis of Prototypical Structures and Structural Analogues

The crystal structure of praseodymium(III) bromide is not unique; it adopts a known arrangement referred to as a prototypical structure. At room temperature, PrBr₃ crystallizes in the hexagonal Uranium Trichloride (B1173362) (UCl₃) structure type. wikipedia.orgwikipedia.orgpageplace.de This structure is common among the trifluorides, trichlorides, and tribromides of the early lanthanides.

This compound is known to exhibit polymorphism, meaning it can exist in different crystal structures depending on the temperature. At higher temperatures, PrBr₃ undergoes a phase transition to an orthorhombic structure with the Plutonium Tribromide (PuBr₃) prototype. pageplace.depageplace.de

Table 1: Crystallographic Data for this compound Polymorphs

PropertyRoom Temperature Form (rt-PrBr₃)High-Temperature Form (ht-PrBr₃)
PrototypeUCl₃PuBr₃
Crystal SystemHexagonalOrthorhombic
Space GroupP6₃/m (No. 176)Cmcm (No. 63)
Pearson SymbolhP8oS16
Lattice Parameters (Å)a = 7.9248, c = 4.3886a = 3.97, b = 12.58, c = 9.57
Calculated Density (g/cm³)5.305.29

Data sourced from pageplace.depageplace.de.

Defect Chemistry and Non-Stoichiometry in Related Praseodymium-Bromide Systems

The ideal crystal lattice described in structural analyses represents a perfect, ordered arrangement. However, all real crystalline solids contain defects that disrupt this periodicity. The study of these imperfections and their impact on material properties is known as defect chemistry.

Point Defect Equilibria and Thermodynamics

The existence of point defects in crystalline solids is a thermodynamic necessity at any temperature above absolute zero (0 K). youtube.com While the formation of a defect requires energy (a positive enthalpy of formation, ΔH), it also introduces disorder into the crystal, which increases the system's entropy (ΔS). everyscience.com The equilibrium concentration of defects is determined by the minimization of the Gibbs free energy (G = H - TS). annualreviews.org

In ionic compounds like PrBr₃, the primary types of intrinsic point defects are Schottky and Frenkel defects. everyscience.com

Frenkel Defect: This occurs when an ion moves from its normal lattice position into an interstitial site, creating a vacancy-interstitial pair.

The specific thermodynamics and equilibrium concentrations of these defects in this compound have not been extensively reported. However, the general principles of defect chemistry suggest that a certain population of such defects will always be present, influencing properties like ionic conductivity and diffusion. annualreviews.org

Oxygen Non-Stoichiometry and Vacancy Ordering in Pr-Containing Compounds

While specific data on non-stoichiometry in this compound is limited, the behavior of praseodymium in oxide systems provides a well-documented example of these phenomena. Praseodymium is notable for its ability to form a wide range of non-stoichiometric oxide phases. rsc.org This flexibility arises from the accessibility of both the +3 and +4 oxidation states for the praseodymium ion.

At high temperatures (e.g., 1000 °C), praseodymium oxide can exist as a disordered, non-stoichiometric phase with the general formula PrO₂-x, where 0 < x < 0.25. rsc.orgwikipedia.org The deviation from ideal stoichiometry (x > 0) is accommodated by the formation of oxygen vacancies, which are charge-compensated by the reduction of Pr⁴⁺ ions to Pr³⁺. acs.org The concentration of these vacancies, and thus the exact stoichiometry, is highly dependent on temperature and the partial pressure of oxygen in the surrounding atmosphere. elsevier.esmit.edu

At lower temperatures (between 400 and 700 °C), these oxygen vacancies tend to arrange themselves into ordered superstructures, leading to a homologous series of distinct, ordered phases with the general formula PrnO₂n-₂. wikipedia.orgroyalsocietypublishing.org

Table 2: Homologous Series of Ordered Praseodymium Oxides (PrnO₂n-₂)

nFormulaComposition (y in PrO_y)
4Pr₄O₆ (Pr₂O₃)1.500
7Pr₇O₁₂1.714
9Pr₉O₁₆1.778
10Pr₁₀O₁₈1.800
11Pr₁₁O₂₀1.818
12Pr₁₂O₂₂1.833
Pr∞O₂∞ (PrO₂)2.000

Data sourced from rsc.orgwikipedia.org.

Short-Range Order, Microdomains, and Defect Clusters

In non-stoichiometric compounds, defects are often not randomly distributed. Instead, they can interact to form arrangements with short-range order, leading to the formation of defect clusters or larger, ordered microdomains within the host crystal. royalsocietypublishing.orgacs.org

Again, the praseodymium oxide system provides a clear illustration of these principles. Electron diffraction studies have revealed that the ordered phases in the PrnO₂n-₂ series are based on the ordered arrangement of anion vacancies. rsc.org A fundamental structural element is the pairing of coordination defects along specific crystallographic directions. rsc.org The concept of a "microdomain texture" has been proposed to explain the behavior of these non-stoichiometric solids, where the material is envisioned as a coherent intergrowth of small, ordered domains of different but related structures. royalsocietypublishing.org In related praseodymium-containing perovskite oxides, it has been shown that a significant number of oxygen vacancies are not free but are bound together in clusters. nih.gov These phenomena highlight that even in regions of apparent disorder, localized structural organization at the nanoscale plays a crucial role in the chemistry of the solid state.

Influence of Dopants on Defect Formation and Distribution

The intentional introduction of dopants into the this compound (PrBr₃) crystal lattice is a fundamental strategy in solid-state chemistry to manipulate its material properties. Doping, particularly with aliovalent cations (ions with a different charge state than the host Pr³⁺ ion), is a powerful tool for creating and controlling extrinsic point defects. The nature and concentration of these defects significantly influence the electronic and optical behavior of the material.

This process can be described by the following defect incorporation reaction:

2MO + Pr₂O₃ (in PrBr₃ lattice) → 2M'Pr + 2V•Br + 3OxO

Conversely, doping with a tetravalent cation (A⁴⁺) on a Pr³⁺ site (A•Pr) would create an effective positive charge, necessitating compensation through the formation of negatively charged defects, such as praseodymium vacancies (V'''Pr).

These dopant-induced defects are not always randomly distributed throughout the lattice. Electrostatic attraction between the effectively charged dopant ion and the compensating vacancy can lead to the formation of bound defect complexes or associates. aps.org For example, a divalent dopant and a bromide vacancy can form a neutral or charged complex, such as (M'Pr—V•Br)x. The formation of these complexes can have profound effects, as they can act as trapping centers for charge carriers (electrons and holes), influencing luminescence efficiency and decay kinetics. researchgate.netaps.org In some doped scintillator materials, these complexes create perturbed activator sites, leading to red-shifted emissions compared to the emissions from unperturbed sites. researchgate.net

The choice of dopant, its concentration, and the resulting defect populations can be tailored to achieve specific material properties. For example, in scintillator applications, defect engineering via doping is used to manage charge carrier populations and reduce quenching effects, ultimately improving light yield and energy resolution. aps.org

The table below summarizes the types of defects expected from the introduction of various classes of dopants into the PrBr₃ lattice.

Dopant TypeExampleSubstitution SitePrimary Compensating DefectPotential Defect Complex
Aliovalent (M²⁺)Ca²⁺, Sr²⁺Pr³⁺Bromide Vacancy (V•Br)(M'Pr—V•Br)x
Aliovalent (A⁴⁺)Ce⁴⁺, Hf⁴⁺Pr³⁺Praseodymium Vacancy (V'''Pr)(A•Pr—V'''Pr)''
Isovalent (Ln³⁺)La³⁺, Gd³⁺Pr³⁺None (minor lattice strain)Not applicable

The following interactive table details the influence of specific defects on the properties of the material.

Defect TypeInfluence on Material Properties
Bromide Vacancy (V•Br)Acts as an electron trap, affecting charge carrier mobility and scintillation decay times. researchgate.net
Dopant-Vacancy ComplexCan create new, localized energy levels within the band gap, acting as recombination or trapping centers. aps.org
Perturbed Activator SiteAlters the local crystal field around a luminescent ion, leading to shifts in emission wavelengths. researchgate.net

Spectroscopic Properties and Electronic Structure of Praseodymium Bromide Systems

Optical Absorption Spectroscopy

Optical absorption spectroscopy is a fundamental technique for probing the electronic structure of praseodymium ions (Pr³⁺) embedded in bromide host lattices. The analysis of absorption spectra provides insights into the energy level scheme of the Pr³⁺ ion and its interaction with the surrounding crystalline environment.

The absorption spectra of Pr³⁺-doped bromide systems are characterized by transitions within the 4f² electronic configuration (f-f transitions) and transitions from the 4f to the 5d configuration (f-d transitions).

The f-f transitions are Laporte-forbidden, resulting in sharp but relatively weak absorption lines observed primarily in the visible and near-infrared (NIR) regions. acs.org These transitions occur from the ³H₄ ground state to various excited states. In Pr³⁺-doped silver bromide (AgBr) and other bromide crystals, prominent absorption bands correspond to transitions to the ¹D₂, ¹G₄, ³F₄, ³F₃, and ³F₂ + ³H₆ levels. optica.orgspiedigitallibrary.org For instance, in Pr:AgBr, the ³H₄ → ¹D₂ transition is observed around 597 nm, while transitions to ³F₄ and ³F₃ occur at approximately 1473 nm and 1621 nm, respectively. optica.org Similarly, studies on praseodymium tribromide heptahydrate (PrBr₃·7H₂O) have identified and analyzed these f-f transitions. icm.edu.pl

In contrast, the f-d transitions are parity-allowed and thus much more intense than f-f transitions. researchgate.net These strong, broad absorption bands are typically located in the ultraviolet (UV) region. In Pr³⁺-doped potassium bromide (KBr) single crystals, excitation bands observed in the 220-300 nm range are attributed to transitions from the 4f ground state to the crystal-field-split 5d levels of the Pr³⁺ ion. nih.gov

Table 1: Selected f-f Absorption Transitions for Pr³⁺ in Silver Bromide (AgBr)

Transition (from ³H₄) Wavelength (nm)
¹D₂ 597 optica.org
¹G₄ 1020 optica.org
³F₄ 1473 optica.org
³F₃ 1621 optica.org

Ground State Absorption (GSA) studies focus on electronic transitions originating from the lowest energy level of the Pr³⁺ ion, the ³H₄ state. These studies are crucial for understanding the potential of these materials for applications such as lasers, as GSA can compete with stimulated emission. The absorption bands detailed in the previous section, such as those to the ³P₂, ¹D₂, and ¹G₄ levels, are all examples of ground state absorption. spiedigitallibrary.orgnih.gov In Pr³⁺-doped silver halide crystals, GSA transitions have been systematically mapped to construct the energy-level diagram and analyze luminescence processes. spiedigitallibrary.org The intensity and position of these GSA bands are sensitive to the host material and temperature. icm.edu.pl

The bromide ligands surrounding the Pr³⁺ ion create a crystal or ligand field that lifts the degeneracy of the free-ion energy levels, causing them to split into multiple Stark components. This interaction also influences the probabilities of electronic transitions. The Judd-Ofelt theory is a powerful tool used to analyze the intensities of f-f transitions and quantify the influence of the host environment through a set of three phenomenological parameters: Ω₂, Ω₄, and Ω₆. optica.orgspiedigitallibrary.orgznaturforsch.com

The Judd-Ofelt analysis has been successfully applied to Pr³⁺-doped AgBr crystals to calculate transition rates and branching ratios. optica.orgspiedigitallibrary.org The parameters derived for Pr:AgBr highlight the covalent character and symmetry of the Pr³⁺ site within the silver bromide lattice. optica.org In praseodymium tribromide heptahydrate, the anisotropy of optical line intensities was considered in the Judd-Ofelt analysis, indicating a significant influence of the local C₂ᵥ symmetry on the transition probabilities. icm.edu.pl The coordination geometry, such as a distorted tetrahedral field, can significantly alter the ligand field potential and invert the energy level splitting compared to an octahedral environment. rsc.org Furthermore, vibronic coupling, the interaction between electronic states and lattice vibrations (phonons), can also affect transition intensities, often leading to a decrease in oscillator strengths as temperature is lowered. icm.edu.pl

Table 2: Judd-Ofelt Intensity Parameters for Pr³⁺ in Silver Bromide (AgBr)

Parameter Value (10⁻²⁰ cm²)
Ω₂ 5.43 optica.org
Ω₄ 32.59 optica.org

Ground State Absorption (GSA) Studies

Luminescence and Photoluminescence Spectroscopy

Luminescence spectroscopy investigates the light emitted from Pr³⁺-doped bromide systems following excitation. The emission spectra provide information about the radiative relaxation pathways from excited electronic states.

Praseodymium is known for having multiple emitting levels, leading to a rich emission spectrum spanning the visible and near-infrared (NIR) regions. researchgate.net The observed emission bands depend on the specific bromide host and the excitation wavelength.

In Pr³⁺-doped KBr, emission bands have been observed at 564 nm (³P₂ → ³H₆), 604 nm (³P₀ → ³H₆), 659 nm (³P₀ → ³F₂), and 721 nm (¹D₂ → ³P₄). nih.gov Similarly, Pr³⁺ in AgBr crystals shows several luminescence bands in the visible and NIR. optica.org At low temperatures (20 K), emission bands are seen at approximately 605 nm, 630 nm, 715 nm, and 910 nm. optica.org

Investigations into Pr³⁺-doped silver bromide-chloride crystals have revealed strong luminescence in the middle-infrared (mid-IR) region, which is a key advantage of using low-phonon-energy hosts like silver halides. spiedigitallibrary.orgoptica.org Emission bands in the 4.0–5.5 μm range have been assigned to the ³H₅ → ³H₄ transition, while bands in the 3.2–3.8 μm range are attributed to the (³F₂ + ³H₆) → ³H₅ transition. optica.org

Table 3: Selected Luminescence Emission Bands from Pr³⁺ in Various Bromide Hosts

Host Material Emission Wavelength (nm) Transition Assignment
KBr 564 ³P₂ → ³H₆ nih.gov
KBr 604 ³P₀ → ³H₆ nih.gov
KBr 659 ³P₀ → ³F₂ nih.gov
KBr 721 ¹D₂ → ³P₄ nih.gov
AgBr ~605 Visible Emission optica.org
AgBr 1600 ³F₄ → ³H₄ spiedigitallibrary.org
AgBr 2000-2500 ³F₄ → ³H₅ spiedigitallibrary.org

Excitation spectra are monitored by measuring the intensity of a specific emission line while varying the excitation wavelength. These spectra reveal which absorption transitions are most effective at populating the emitting state. The luminescence mechanism in Pr³⁺ systems involves excitation to higher energy levels, followed by non-radiative relaxation to metastable emitting states (like ³P₀, ¹D₂, and ³H₅), from which radiative transitions occur.

In Pr³⁺:KBr, the excitation bands in the UV region (220-300 nm) correspond to the 4f → 5d transitions, which efficiently populate the emitting levels. nih.gov For Pr³⁺-doped silver halide crystals, excitation into the ¹G₄ level (at 1.06 μm) or the ³F₂ level (at 2.094 μm) has been used to generate mid-IR luminescence. spiedigitallibrary.org The linear dependence of the emission intensity on the excitation intensity in these studies indicates that the luminescence mechanism does not involve non-linear processes like cross-relaxation. optica.org

Luminescence Decay Dynamics and Quantum Yield Measurements

The investigation of luminescence decay dynamics and the determination of quantum yield are crucial for understanding the efficiency of light emission in praseodymium bromide systems. These parameters provide insights into the competition between radiative and non-radiative decay processes.

In praseodymium-doped silver bromide (Pr:AgBr) crystals, the luminescence decay time (τ) has been measured for various emission bands. At a temperature of 20 K, the decay time for the 540 nm emission band was found to be approximately 3.8 µs, while other emission bands exhibited a slightly longer decay time of about 4.2 µs. optica.org These decay times were observed to decrease as the temperature increased above 50 K. optica.org Similarly, in Pr-doped silver chloride bromide (Pr:AgCl₀.₇₇Br₀.₂₃) crystals at 20 K, the decay times for the 492 nm and 550 nm emission bands were measured to be 3.0 µs, while the 620 nm, 648 nm, 734 nm, and 910 nm bands had a decay time of 3.1 µs. optica.org

The quantum yield (η), which represents the ratio of emitted photons to absorbed photons, can be estimated using the measured decay time (τ_meas) and the calculated radiative decay time (τ_calc) through the relation η = τ_meas / τ_calc. optica.org For Pr:AgBr, the quantum yield for the 540 nm emission was determined to be 38%, while for the other emission bands, it was 15%. optica.org The temperature dependence of the quantum yield has also been studied, showing a decrease in quantum yield at higher temperatures, a phenomenon attributed to thermal quenching. optica.org For instance, in Pr:AgBr, the quantum yield of various luminescence bands was observed to decrease as the temperature rose, a behavior that can be modeled using an Arrhenius-type equation, suggesting a thermally activated non-radiative process. optica.org

In other host materials, such as praseodymium (III) β-diketonate and carboxylate chelates, the f-f emission of Pr³⁺ exhibits a low quantum yield, typically less than 0.2% for the ¹D₂ luminescence of Pr(TTA)₃·2H₂O in DMSO. researchgate.net This low efficiency is a known characteristic of many Pr³⁺ complexes.

The table below summarizes the luminescence decay times and quantum yields for different this compound systems.

Host MaterialEmission Wavelength (nm)Temperature (K)Decay Time (µs)Quantum Yield (%)
AgBr540203.838
AgBr605, 630, 715, 910204.215
AgCl₀.₇₇Br₀.₂₃492, 550203.0-
AgCl₀.₇₇Br₀.₂₃620, 648, 734, 910203.1-
Pr(TTA)₃·2H₂O in DMSO¹D₂ emissionRoom Temp.-<0.2

Cross-Relaxation and Energy Transfer Phenomena

Cross-relaxation is a specific type of energy transfer that occurs between identical ions, where an excited ion transfers part of its energy to a neighboring ion in the ground state, resulting in both ions ending up in intermediate excited states. acs.orgutwente.nl This process can lead to self-quenching of luminescence, where the emission from a higher energy level is reduced in favor of population of lower-lying levels. acs.org For instance, in Pr³⁺ systems, the ³P₀ level can be quenched by a cross-relaxation process that populates the ³H₆ and ¹D₂ levels. utwente.nl Subsequently, the ¹D₂ level can also be quenched through another cross-relaxation step, leading to population of the ¹G₄ and ³F₃ levels. utwente.nl The efficiency of cross-relaxation is highly dependent on the concentration of the active ions; higher concentrations lead to shorter inter-ionic distances, which facilitates this process. utwente.nl

Energy transfer can also occur between different types of ions, known as co-doping. In systems containing both thulium (Tm³⁺) and praseodymium (Pr³⁺) ions in a CsCdBr₃ host, energy transfer processes between these two ions have been systematically investigated. aps.org The formation of ion pairs in this host material allows for the isolation and detailed study of both cross-relaxation and upconversion processes. aps.org Another example is the energy transfer from Pr³⁺ 4f5d states to Ce³⁺ 5d states, which has been clearly identified in certain host crystals. researchgate.net This type of energy transfer can be utilized to sensitize the emission of the acceptor ion.

The dynamics of these energy transfer processes can be complex. They can be radiative, involving the emission and re-absorption of a photon, or non-radiative, mediated by multipolar interactions or exchange interactions. acs.org Non-radiative energy transfer is often the dominant mechanism in solids. acs.org The study of these phenomena is crucial for optimizing the performance of materials for applications such as lasers and phosphors, as they can either be detrimental (quenching) or beneficial (sensitization, upconversion).

Excited State Absorption (ESA) Investigations

Excited State Absorption (ESA) is a process where an ion already in an excited state absorbs another photon, promoting it to an even higher energy level. rp-photonics.com This phenomenon is particularly relevant in materials under high excitation intensity, such as in laser applications, and can significantly impact the efficiency of the desired emission by providing a competing depopulation channel for the excited state. rp-photonics.com

In praseodymium-doped materials, ESA has been studied to understand its influence on luminescence and laser performance. For instance, in Pr³⁺-doped LiLuF₄ single crystals, ESA spectra from the metastable ³P₀ and ¹D₂ levels to the 4f5d states have been measured. researchgate.net These studies revealed ESA cross-sections on the order of 10⁻¹⁸ cm². researchgate.net Such upconversion excitation into the 4f5d states can be used to generate broadband UV fluorescence. researchgate.net

Investigations into various Pr³⁺-doped oxide and fluoride (B91410) host materials have shown that the presence and strength of ESA can be highly dependent on the host lattice. uni-hamburg.de In some Pr³⁺-doped systems, emission measurements have shown distinct emission peaks that were not influenced by ESA, indicating that for certain transitions and host materials, ESA may not be a dominant loss mechanism. uni-hamburg.de Conversely, in other materials, ESA can be a significant factor. For example, in U³⁺-doped Cs₂NaYBr₆, upconversion due to ESA has been observed, whereas it is quenched by multiphonon relaxation in the chloride analogue. acs.org

The study of ESA is crucial for identifying potential laser transitions and for understanding the limitations of existing laser systems. Detailed spectroscopic investigations, including ESA measurements, are necessary to characterize new materials and determine their potential for laser operation. cuvillier.de For example, in the development of new laser crystals, ESA is considered alongside other processes like ground state absorption (GSA), emission, cross-relaxation, and multiphonon relaxation to build a comprehensive picture of the material's performance. cuvillier.de

Other Spectroscopic Characterization Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. wikipedia.org It provides detailed information about the electronic structure and local environment of paramagnetic species, such as certain lanthanide ions. wikipedia.org

For praseodymium, the trivalent ion (Pr³⁺) has a 4f² electronic configuration and is a non-Kramers ion, meaning it has an even number of unpaired electrons. nih.gov The EPR spectra of non-Kramers ions can be challenging to observe, and their detection often requires specific conditions, such as low temperatures. nih.gov In a study of Pr³⁺-doped potassium bromide (KBr) single crystals, an EPR spectrum was successfully recorded. nih.gov The spectrum exhibited two resonance signals at magnetic fields of 2895 and 3106 Gauss, corresponding to g-values of 2.32 and 2.16, respectively. nih.gov The observation of these signals confirms the presence of Pr³⁺ in a paramagnetic state within the KBr host lattice. nih.gov

In contrast, the tetravalent praseodymium ion (Pr⁴⁺) has a 4f¹ configuration and is a Kramers ion. EPR studies have been conducted on materials containing Pr⁴⁺, such as BaPrO₃. iaea.org In this case, EPR spectra of the praseodymium ion doped into a diamagnetic BaCeO₃ host could only be measured at the very low temperature of 4.2 K. iaea.org The complexity of the resulting spectra indicated intricate interactions within the crystal structure. iaea.org

The g-factor, a key parameter obtained from EPR spectra, provides insight into the magnetic moment of the unpaired electron and its interaction with the local crystal field. manchester.ac.uk The analysis of EPR spectra, including hyperfine coupling and zero-field splitting, can yield valuable information about the symmetry of the site occupied by the praseodymium ion and the nature of its bonding with surrounding ligands. manchester.ac.uk

Thermoluminescence (TL) Studies

Thermoluminescence (TL) is a technique that investigates the properties of a material by measuring the light emitted upon heating after it has been exposed to radiation. mdpi.com This phenomenon arises from the trapping of charge carriers (electrons and holes) at defect sites within the crystal lattice during irradiation. mdpi.com Subsequent heating provides the thermal energy necessary to release these trapped carriers, which then recombine with luminescent centers, resulting in light emission. researchgate.net The plot of emitted light intensity versus temperature is known as a glow curve.

In the context of this compound systems, TL studies provide valuable information about the presence and nature of trap states and their role in energy storage and release processes. Research on Pr³⁺-doped potassium bromide (KBr) has utilized TL to confirm the trivalent state of the praseodymium ion within the host material. nih.gov By analyzing the TL glow curve, researchers can determine important trap parameters, such as the trap depth (activation energy) and the frequency factor. nih.gov In the study of Pr³⁺:KBr, the trap parameters were calculated using Chen's peak shape method. nih.gov

The analysis of TL glow curves can be complex, but various methods have been developed to extract the trapping parameters. mdpi.com The shape and position of the glow peaks are related to the kinetics of the detrapping process. researchgate.net TL studies are often complemented by other techniques, such as photoluminescence and EPR, to build a comprehensive understanding of the defect structure and luminescence mechanisms in a material. nih.gov The information obtained from TL is particularly relevant for applications such as radiation dosimetry and persistent luminescence phosphors. mdpi.comacs.org

Terahertz and Raman Spectroscopy for Vibrational Modes

Terahertz (THz) and Raman spectroscopy are complementary techniques used to probe the low-frequency vibrational modes of materials, providing insights into their structural properties. mdpi.com The THz region of the electromagnetic spectrum (roughly 0.1 to 10 THz) corresponds to the energy of intermolecular vibrations, such as lattice or phonon modes in crystals. laserfocusworld.com Raman spectroscopy, which measures the inelastic scattering of light, can also access these low-frequency modes, often referred to as THz-Raman or low-frequency Raman. coherent.com

The vibrational modes in materials containing this compound are influenced by the masses of the ions and the strength of the bonds between them. The presence of a heavy atom like praseodymium can significantly affect the low-energy vibrational mode structure. laserfocusworld.com Studies on related lead-bromide perovskites have shown prominent Pb-Br stretching modes in the low-frequency Raman spectra. researchgate.net By analogy, Pr-Br vibrational modes would be expected in the low-frequency region of the spectra of this compound compounds.

Combining THz and Raman spectroscopy provides a more complete picture of the vibrational landscape of a material. mdpi.comresearchgate.net While THz spectroscopy directly measures the absorption of low-energy photons, Raman spectroscopy provides information about the polarizability changes during a vibration. researchgate.net These techniques are sensitive to the crystalline structure and can be used to identify different polymorphic forms of a compound, as different crystal packing arrangements will result in distinct lattice vibrations. laserfocusworld.com

In the study of complex materials, such as cocrystals involving this compound, THz and Raman spectroscopy can be used to characterize the formation of the new crystalline phase by identifying vibrational modes that are different from those of the starting materials. researchgate.net Density functional theory (DFT) calculations are often employed in conjunction with experimental spectra to simulate the vibrational modes and aid in their assignment. mdpi.comresearchgate.net

Diffuse Reflectance Spectroscopy for Band Gap Determination

Diffuse Reflectance Spectroscopy (DRS) is a powerful non-destructive technique used to determine the optical band gap of solid and powdered materials. isca.me This method is particularly advantageous for materials like this compound that are often synthesized or used in powdered or polycrystalline form, as it leverages the enhanced light scattering from these samples. isca.me The technique involves irradiating a sample with light of varying wavelengths and measuring the diffusely reflected light. The collected reflectance data can be converted into a value analogous to absorbance by using the Kubelka-Munk function, F(R). ung.si

The optical band gap (E_g) is then typically determined by constructing a Tauc plot. acs.org This involves plotting a function of the Kubelka-Munk data against the photon energy (hν). The relationship is given by the equation:

(F(R) * hν)^n = A(hν - E_g)

Where:

F(R) is the Kubelka-Munk function.

is the photon energy.

A is a proportionality constant.

n is a factor that depends on the nature of the electronic transition (n=2 for a direct allowed transition and n=1/2 for an indirect allowed transition).

By extrapolating the linear portion of the Tauc plot to the energy axis where the ordinate is zero, the band gap energy of the material can be determined. acs.orgresearchgate.net

While this is a standard method for characterizing semiconductor and insulator materials, detailed studies applying diffuse reflectance spectroscopy specifically to determine the band gap of pure this compound (PrBr₃) are not extensively documented in publicly available research. However, related optical spectroscopy investigations provide critical insights into its electronic structure.

Detailed Research Findings

Research on the optical properties of undoped PrBr₃ has identified a significant charge transfer (CT) band of the Pr³⁺ ion peaked at an energy of 5.04 eV. researchgate.net This charge transfer band, arising from the transition of an electron from a ligand (bromide) orbital to a 4f orbital of the praseodymium ion, is a key feature of the electronic structure and provides a direct measure of a significant energy gap in the material.

In studies of cerium-doped this compound (PrBr₃:Ce³⁺), optical spectroscopy revealed 4f-5d excitation bands of the Ce³⁺ dopant at 3.78, 3.98, 4.15, 4.31, and 4.48 eV at 10 K. researchgate.net While these are characteristic of the dopant ion, their position and the quenching of Ce³⁺ emission are influenced by the electronic structure of the PrBr₃ host lattice. researchgate.net

For context, the application of DRS to other praseodymium compounds, such as its oxides, demonstrates the sensitivity of the band gap to stoichiometry and crystal structure. For instance, single crystalline praseodymium oxide layers exhibit varying band gaps: hexagonal Pr₂O₃ has a band gap of 4.1 ± 0.1 eV, while cubic Pr₂O₃ and cubic PrO₂ have band gaps of 3.7 ± 0.1 eV and 4.5 ± 0.1 eV, respectively. aip.org These findings underscore how the electronic properties within praseodymium-based systems are intricately linked to their specific composition and atomic arrangement.

The table below summarizes the key energy gap value identified for this compound from optical spectroscopy.

Interactive Data Table: Energy Gap of this compound

Compound NameObserved FeatureEnergy (eV)Measurement Technique
This compoundPr³⁺ Charge Transfer Band5.04Optical Spectroscopy

The following table lists the band gaps of various praseodymium oxides, determined using spectroscopic methods, to illustrate the range of values for related compounds.

Interactive Data Table: Band Gaps of Praseodymium Oxides

Compound NameCrystal StructureBand Gap (eV)
Hexagonal Praseodymium OxideHexagonal4.1 ± 0.1
Cubic Praseodymium OxideCubic3.7 ± 0.1
Cubic Praseodymium DioxideCubic4.5 ± 0.1

Computational and Theoretical Investigations of Praseodymium Bromide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of materials at the atomic level. scispace.com This theoretical framework allows for the calculation of a material's electronic structure, which in turn can be used to predict a variety of physical and chemical properties. scispace.comyoutube.com For praseodymium bromide (PrBr₃), DFT calculations provide valuable insights into its fundamental characteristics.

Defect Equilibrium and Non-Stoichiometry Modeling

Computational modeling, including DFT, plays a crucial role in understanding defect equilibrium and non-stoichiometry in materials like this compound. annualreviews.orgmit.eduresearchgate.netmdpi.com Defects, such as vacancies and interstitials, are present in all real crystals and can significantly influence their properties. researchgate.netsci-hub.sed-nb.info DFT can be used to calculate the formation energies of these defects, which is a key parameter in determining their equilibrium concentrations. sci-hub.se

The process typically involves creating a supercell of the crystal, introducing a defect, and then calculating the total energy of the system. sci-hub.se By comparing this energy to that of a perfect crystal, the defect formation energy can be determined. sci-hub.se This information can then be used in thermodynamic models to predict how the defect concentrations change with temperature and the chemical environment, such as the partial pressure of a component gas. mit.edumdpi.com

For example, in the praseodymium-cerium oxide system, a defect equilibrium model based on DFT calculations and experimental data was developed to describe the oxygen non-stoichiometry. mit.edumdpi.com This model considered various defect reactions, including the reduction of Pr⁴⁺ to Pr³⁺ and the formation of oxygen vacancies. mit.edu While specific studies on this compound are not detailed in the provided results, the established methodologies for modeling defect equilibria in other praseodymium-containing compounds are directly transferable. annualreviews.orgmit.eduresearchgate.netmdpi.com

Conformational Analysis and Intermolecular Interactions

DFT calculations are also a valuable tool for performing conformational analysis and studying intermolecular interactions. rsc.orgnih.gov This is particularly relevant for understanding how this compound might interact with other molecules, for instance, in a complex or a solution. DFT can be used to calculate the interaction energies between molecules and to identify the most stable geometric arrangements. rsc.orgnih.gov

The accuracy of these calculations is highly dependent on the choice of the DFT functional and the inclusion of dispersion corrections, which account for the weak van der Waals forces that are crucial for intermolecular interactions. rsc.orgnih.gov Studies on various molecular dimers have shown that no single combination of functional and dispersion correction method is universally accurate for all systems. rsc.org

In the context of this compound, such calculations could be used to understand its interaction with solvent molecules or to explore the structure of complex materials containing the PrBr₃ unit. For example, DFT has been used to study the structure of a praseodymium-containing endohedral fullerene, revealing the distances between the praseodymium ion and the surrounding carbon and nitrogen atoms. researchgate.net This demonstrates the power of DFT to elucidate the detailed three-dimensional arrangement of atoms in complex systems.

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate method for studying the electronic structure of materials. idu.ac.id These methods are particularly important for understanding the complex electronic behavior of lanthanide ions like Pr³⁺.

Excited State Calculations and Energy Level Structure of Pr³⁺

Ab initio methods are essential for calculating the excited state energies and determining the energy level structure of the Pr³⁺ ion in different host materials. researchgate.netresearchgate.net The luminescence properties of Pr³⁺ are determined by transitions between its various electronic energy levels, which arise from the 4f² electronic configuration. researchgate.netoptica.orgnih.govresearchgate.net

These calculations can predict the energies of the 4f² and 4f¹5d¹ configurations of the Pr³⁺ ion. researchgate.net The interaction with the crystal field of the host material, such as this compound, splits these energy levels. Ab initio calculations can model this crystal-field splitting. researchgate.net For example, in Pr³⁺-doped Lu₂O₃, ab initio embedded cluster calculations were used to investigate the energy levels and the mechanism of non-radiative relaxation. researchgate.net

The results of these calculations can be compared with experimental spectroscopic data, such as absorption and emission spectra, to validate the theoretical model and gain a deeper understanding of the material's optical properties. optica.orgnist.gov For instance, the energy level scheme constructed from ab initio calculations for rare-earth doped LaSi₃N₅ showed good agreement with experimental data, demonstrating the reliability of the computational approach. arxiv.org

Below is an interactive table summarizing some of the calculated and experimental energy level transitions for the Pr³⁺ ion in different environments.

TransitionHost MaterialCalculated/Experimental Energy (cm⁻¹)Reference
³P₂ → ³H₆KBr17730 (Emission) nih.gov
³P₀ → ³H₆KBr16556 (Emission) nih.gov
¹D₂ → ³H₄KBr13869 (Emission) nih.gov
³P₀ → ³F₂KBr15174 (Emission) nih.gov
4f² → 4f¹5d¹Lu₂O₃> 9300 (Calculated) researchgate.net

Crystal Field Level Determination and Magnetic Anisotropy

The local environment surrounding the Pr³⁺ ion in a crystal lattice dictates the splitting of its electronic energy levels, a phenomenon described by Crystal Field (CF) theory. aps.org Computational methods are essential for determining these crystal field levels and understanding the resulting magnetic anisotropy.

Ab initio calculations, combining density-functional theory with dynamical mean-field theory, have been used to construct realistic magnetic Hamiltonians for elemental praseodymium. paperswithcode.comarxiv.org These models are crucial for determining the crystal field potential. paperswithcode.com For praseodymium, calculations predict a singlet crystal-field ground state for the Pr³⁺ ion (4f² configuration), which is energetically well-separated from the excited magnetic doublet states. paperswithcode.comarxiv.org This singlet ground state is the primary reason for the unusual non-magnetic nature of elemental praseodymium at low temperatures. paperswithcode.comarxiv.org The energy gap to the first excited state, influenced by the CF splitting, is a key parameter. Intersite exchange interactions, also calculated from first principles, are generally found to be insufficient to overcome this gap and induce magnetic order. paperswithcode.comarxiv.org

The magnetic anisotropy, which is the directional dependence of a material's magnetic properties, is a direct consequence of the crystal field and spin-orbit coupling. In praseodymium compounds, the strong Ising-type anisotropy is a common feature, which can be investigated using techniques like inelastic neutron scattering and then modeled computationally. aip.org Theoretical models can map the magnetic anisotropy as a function of the distortion of the local coordination environment (the PrBr₉ polyhedra in PrBr₃), providing insights into how structural changes influence magnetic behavior. aip.orgresearchgate.net

Table 1: Theoretical Approaches to Crystal Field and Magnetic Properties of Praseodymium Systems

Computational Method Property Investigated Key Findings for Praseodymium
DFT + DMFT Crystal Field Potential, Exchange Interactions Predicts a singlet ground state, explaining the lack of magnetic order. paperswithcode.comarxiv.org
Point-Charge Calculations Magnetic Anisotropy vs. Structural Distortion Demonstrates the predominance of Ising-like anisotropy. aip.org

Evaluation of Structural Relaxations upon Electronic Transitions

When a praseodymium ion absorbs a photon and an electron is promoted to a higher energy level (an electronic transition), the surrounding atoms in the crystal lattice may rearrange to accommodate this new electronic configuration. This process is known as structural relaxation. Computational studies are vital for understanding the nature and magnitude of these relaxations.

Ab initio methods are employed to study the structural relaxation effects on the energy of electronic transitions, such as the 4f-5d transitions. researchgate.net These calculations can create configuration coordinate diagrams, which plot the energy of the ground and excited states as a function of a specific structural coordinate. google.com From these diagrams, key parameters like the vertical excitation energy (Franck-Condon principle) and the relaxation energy associated with the excited state can be extracted. google.com

For lanthanide-doped materials, multiconfigurational ab initio embedded cluster calculations have been successfully used to explore the 4fⁿ and 4fⁿ⁻¹5d¹ excited states. google.com By calculating the potential energy surfaces of the donor and acceptor ions in different oxidation states, researchers can model the structural changes associated with processes like metal-to-metal charge transfer, which are a form of electronic transition. google.com These studies show that the structural properties of the ion in the host material are critical for predicting the resulting optical properties. google.com While specific studies on PrBr₃ are not abundant, the methodologies developed for other lanthanide halides and oxides are directly applicable. researchgate.netresearchgate.net

Prediction of Stability for Higher Oxidation States of Praseodymium

While praseodymium is most stable in the +3 oxidation state, theoretical calculations have been instrumental in predicting and understanding the existence of higher oxidation states, such as +4 and the exceptionally rare +5. researchgate.net

Computational chemistry, particularly density functional theory (DFT), has been used to investigate the stability of various candidate compounds containing pentavalent praseodymium. chemrxiv.org Relativistic DFT calculations, including spin-orbit coupling effects, have proposed species such as PrF₄⁺, PrO₂F₂⁻, and PrOF₂⁺ as potential candidates for stable Pr(V) compounds. chemrxiv.org These theoretical studies not only predict stability but also identify potential challenges in synthesis, such as high reactivity due to large electron affinity. chemrxiv.org

The synthesis of a molecular complex containing Pr(IV) was supported by theoretical modeling of its electronic structure and redox potential. researchgate.net More recently, the first molecular complex of praseodymium in the formal +5 oxidation state was synthesized and characterized. nih.gov This groundbreaking achievement was heavily reliant on theoretical methods, including DFT and multireference wavefunction-based calculations. nih.gov These studies indicated a highly multiconfigurational, singlet ground state for the [Pr⁵⁺] complex, highlighting the unique electronic structure that an inverted ligand field can create. nih.gov

Table 2: Predicted and Characterized Higher Oxidation State Praseodymium Species

Oxidation State Species Method of Investigation Status
+4 [Pr(OSiPh₃)₄(MeCN)₂] Synthesis, Spectroscopy, DFT Synthesized and Characterized
+4 PrO₂ Synthesis, Spectroscopy, Quantum Chemistry Characterized in gas phase/matrix
+5 [PrO₂(NO₃)₂]⁻ Mass Spectrometry, Ab initio computations Identified in gas phase
+5 PrF₄⁺, PrO₂F₂⁻, PrOF₂⁺ Relativistic DFT Theoretically Predicted chemrxiv.org

Advanced Computational Methodologies

The complex electronic structure of praseodymium, arising from its partially filled 4f shell with strong electron correlation and spin-orbit coupling effects, necessitates the use of advanced computational methodologies beyond standard DFT.

Multi-Reference Methods (e.g., CASSCF, NEVPT2) for Correlated Electron Systems

For lanthanide systems where electrons in the 4f orbitals are strongly correlated, single-reference methods like DFT can be inadequate. Multi-reference methods are required to obtain a correct description of the electronic structure.

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful technique for generating a qualitatively correct zeroth-order wavefunction that accounts for static electron correlation. acs.org This involves selecting a subset of electrons and orbitals (the "active space"), typically the 4f electrons and 4f orbitals for lanthanides, and solving the Schrödinger equation exactly within that space. acs.org

However, CASSCF often neglects a significant portion of the electron correlation, known as dynamic correlation. To account for this, the CASSCF wavefunction is used as a reference for a subsequent perturbation theory calculation. N-Electron Valence state Perturbation Theory (NEVPT2) is a robust second-order perturbation method that is largely free from issues like intruder states that can plague other similar methods. researchgate.net The combination of CASSCF with NEVPT2 (CASSCF/NEVPT2) has become a state-of-the-art approach for accurately calculating the electronic states and properties of lanthanide complexes, including those of praseodymium. researchgate.netnih.gov This methodology has been successfully applied to interpret the electronic structure and magnetic properties of various lanthanide compounds. nih.gov

Simulations of Magnetic Properties and Spectroscopic Parameters (e.g., SlothPy)

To bridge the gap between raw ab initio calculation results and experimental observables, specialized simulation software is employed. SlothPy is an open-source Python library designed specifically for this purpose in the field of molecular magnetism.

SlothPy takes the output from quantum chemistry packages that have performed, for example, CASSCF/NEVPT2 calculations on a lanthanide complex. It then uses this first-principles data to simulate a wide range of physical properties. These simulations include:

Magnetic Properties: It can calculate and visualize the temperature and field dependence of magnetization and magnetic susceptibility. It can also represent the anisotropy of these properties in 3D plots, providing a clear picture of the magnetic behavior.

Spectroscopic Parameters: The software can simulate spectroscopic data, such as light absorption and emission bands, based on the calculated electronic structure.

Analysis of Relaxation Mechanisms: By combining computational results with experimental data, SlothPy helps to unravel the complex magnetic relaxation processes in single-molecule magnets, such as distinguishing between quantum tunneling and phonon-assisted mechanisms. chemrxiv.org

This tool enhances the utility of ab initio calculations by making it more convenient to simulate and interpret the complex magnetic and spectroscopic phenomena characteristic of lanthanide compounds like this compound.

Molecular Dynamics Simulations (Potential for PrBr₃-related systems)

While quantum mechanical calculations are excellent for detailing electronic structure, Molecular Dynamics (MD) simulations are powerful for exploring the structural and dynamic properties of materials on longer time and length scales. MD simulates the movement of atoms and molecules over time by numerically solving Newton's equations of motion.

For PrBr₃-related systems, MD simulations offer significant potential, although specific studies on crystalline PrBr₃ may be limited. The potential applications are evident from studies on related systems:

Molten Salts: MD simulations have been used to study the structure and dynamics of molten lanthanide halides, such as UCl₃. arxiv.org Similar simulations on molten PrBr₃ could reveal details about the local coordination environment, the formation of complex ions, and transport properties like viscosity and conductivity.

Doped Glasses: MD simulations based on density functional tight-binding methods have been used to analyze the effect of praseodymium composition on structural transitions and volume changes in borate (B1201080) glasses. nih.gov This shows the potential for MD to model how Pr³⁺ ions incorporate into a host matrix and influence its structural properties.

Solvent Extraction Systems: The interaction of lanthanide ions with complex solvent systems, including those containing bromide ions, has been investigated using MD. These simulations provide a microscopic view of the solvation shell around the Pr³⁺ ion and the interactions that govern processes like solvent extraction.

For PrBr₃, MD simulations could be used to study phenomena such as surface reconstruction, the behavior of defects, and the dynamics of phase transitions, providing insights that are complementary to static quantum chemical calculations.

Table of Mentioned Compounds

Compound Name Formula
This compound PrBr₃
Praseodymium(IV) Fluoride (B91410) Cation PrF₄⁺
Praseodymium(V) Dioxo Difluoro Anion PrO₂F₂⁻
Praseodymium(V) Oxo Difluoro Cation PrOF₂⁺
Praseodymium(IV) Oxide PrO₂
Praseodymium(V) Dioxo Dinitrate Anion [PrO₂(NO₃)₂]⁻
Tetrakis(triphenylsiloxide)praseodymium(IV) diacetonitrile [Pr(OSiPh₃)₄(MeCN)₂]
Uranium Trichloride (B1173362) UCl₃

Advanced Research Applications of Praseodymium Bromide and Pr³⁺ Bromide Systems

Laser Host Materials and Optical Gain Media

Praseodymium-doped materials, including those based on bromide hosts, are significant in the development of solid-state lasers. americanelements.comexamples.com The trivalent praseodymium ion (Pr³⁺) possesses a favorable energy level structure that allows for both absorption and emission in the visible and infrared spectral regions, making it a versatile activator for laser applications. uni-hamburg.deresearchgate.net The choice of host material is critical as it influences the spectroscopic properties of the Pr³⁺ ion. researchgate.net Low-phonon-energy host materials, such as halide crystals, are particularly advantageous as they minimize non-radiative quenching, which is crucial for achieving efficient laser operation, especially in the mid-infrared (MIR) range. nasa.govhalide-crylink.com

Development of Visible and Near-Infrared Lasers

Praseodymium-doped materials are well-suited for generating laser light across the visible and near-infrared (NIR) spectrum. uni-hamburg.deresearchgate.netnih.gov Research has demonstrated laser operation at various wavelengths, including red, orange, green, and deep red. uni-hamburg.deresearchgate.net For instance, Pr³⁺-doped fluorozirconate glass has been used to create a waveguide chip laser emitting continuous-wave visible light at 636 nm. researchgate.netnih.gov In other host materials, such as certain oxide crystals, continuous-wave laser emission in the green spectral range has been achieved at room temperature. uni-hamburg.de

The development of these lasers is often driven by the availability of suitable pump sources. InGaN laser diodes and frequency-doubled optically pumped semiconductor lasers are commonly used to excite the Pr³⁺ ions. uni-hamburg.de The specific emission wavelengths are determined by the electronic transitions within the Pr³⁺ ion, which are influenced by the host crystal field. uni-hamburg.deresearchgate.net

Energy Level Engineering for Efficient Lasing

The efficiency of a Pr³⁺ laser is heavily dependent on the energy level structure of the ion within the host material. idu.ac.id The energy levels of the Pr³⁺ ion, including the 4f² and 4f5d configurations, are influenced by the surrounding crystal lattice. researchgate.netmdpi.com This interaction determines key laser parameters such as absorption and emission cross-sections, and the lifetimes of excited states.

A critical aspect of energy level engineering is minimizing non-radiative decay processes, such as multi-phonon relaxation. nasa.govhalide-crylink.com Host materials with low phonon energies, like bromides and other halides, are preferred because they reduce the probability of non-radiative transitions, thereby increasing the quantum efficiency of the laser. nasa.govhalide-crylink.comacs.org For example, the relatively low phonon energies of bromide, chloride, and fluoride (B91410) materials make them suitable for mid-infrared laser applications. nasa.govhalide-crylink.com The energy gap between the emitting level and the next lower-lying level is a key factor; a larger gap reduces the rate of multi-phonon relaxation.

Cross-relaxation processes can also impact laser efficiency. These processes involve energy transfer between neighboring Pr³⁺ ions and can either populate or depopulate the upper laser level. researchgate.netacs.org The concentration of Pr³⁺ ions must be carefully optimized to manage these interactions. acs.org

Continuous Wave and Pulsed Laser Operation

Praseodymium-doped gain media have been successfully operated in both continuous-wave (CW) and pulsed modes. uni-hamburg.de Continuous-wave operation provides a stable, continuous output beam, and has been demonstrated in various Pr³⁺-doped crystals, achieving output powers on the multi-watt scale with high optical-to-optical efficiencies. uni-hamburg.deuomustansiriyah.edu.iq For instance, CW laser operation has been realized in Pr³⁺-doped hexaaluminates under pumping with a frequency-doubled optically pumped semiconductor laser, yielding over 1 watt of output power in the red and deep-red spectral regions. uni-hamburg.de

Pulsed laser operation, on the other hand, generates short, high-intensity bursts of light. The first laser operation of Pr,Mg:SRA was achieved in a pulsed regime. uni-hamburg.de The choice between CW and pulsed operation depends on the specific application requirements.

Intracavity Frequency Doubling for UV Emission

A significant application of praseodymium-based lasers is the generation of ultraviolet (UV) radiation through intracavity frequency doubling. uni-hamburg.deresearchgate.net This technique involves placing a nonlinear optical crystal inside the laser cavity to convert the fundamental laser emission to its second harmonic, which has half the wavelength. researchgate.netscience.gov

For example, continuous-wave UV light at 320 nm has been generated by intracavity frequency doubling of a red-emitting Pr:LiYF₄ laser operating at a fundamental wavelength of 640 nm. capes.gov.brnih.gov Similarly, UV radiation has been produced from a Pr-doped:YLF laser operating at 523.6 nm. researchgate.net This approach has been shown to be efficient, with optical-to-optical efficiencies of around 9% and visible-to-ultraviolet conversion efficiencies as high as 35% being reported. capes.gov.brnih.gov The use of InGaN laser diodes as pump sources has enabled the generation of up to 500 mW of UV output power from a Pr³⁺:LiYF₄ laser. uni-hamburg.de

Luminescent Materials and Phosphors

Praseodymium is a versatile activator ion for luminescent materials, or phosphors, due to its rich energy level structure which gives rise to emissions from the ultraviolet to the infrared. researchgate.net The luminescence properties of Pr³⁺ are highly dependent on the host material. researchgate.net Halide hosts, such as potassium bromide (KBr) and silver bromide (AgBr), are of particular interest due to their low phonon energies, which can lead to high luminescence quantum efficiencies. acs.orgoptica.org

Mechanisms of Luminescence in Doped Halide Hosts (e.g., KBr, AgBr)

The luminescence in Pr³⁺-doped halide hosts originates from electronic transitions within the praseodymium ion. When the material is excited, for example by absorbing light, electrons in the Pr³⁺ ions are promoted to higher energy levels. They then relax back to lower energy levels, emitting light in the process.

In Potassium Bromide (KBr) doped with Pr³⁺, excitation in the 220-300 nm range is attributed to transitions from the 4f level to the 5d crystal field splitting levels of the Pr³⁺ ion. nih.gov The subsequent emission bands observed at 564 nm, 604 nm, 659 nm, and 721 nm correspond to transitions from the ³P₂, ³P₀, and ¹D₂ excited states to lower energy levels. nih.gov Optical absorption, photoluminescence, and thermoluminescence studies confirm the presence of Pr³⁺ in its trivalent state within the KBr host. nih.govmedscape.com

In Silver Bromide (AgBr) , the luminescence of doped Pr³⁺ ions has been studied in the visible and infrared regions. optica.orgoptica.org The absorption spectrum of Pr³⁺ in AgBr shows several bands in the visible and near-infrared. optica.org Luminescence spectra of Pr:AgBr show strong emission in the mid-infrared range of 4–5.5 µm, which is a significant finding for the development of mid-IR light sources. researchgate.netnih.gov The luminescence decay times for various emission bands have been measured, providing insight into the kinetics of the luminescence process. optica.orgspiedigitallibrary.org For example, at 20 K, the decay time for several visible emission bands is around 3.0 to 4.2 µs. optica.orgoptica.org The temperature dependence of the luminescence intensity has also been investigated, showing that thermal quenching occurs at higher temperatures. optica.org The Judd-Ofelt theory has been applied to Pr:AgBr to calculate optical parameters such as transition rates, branching ratios, and quantum efficiencies, showing good agreement with experimental results. optica.orgoptica.orgspiedigitallibrary.org

The specific luminescent transitions and their efficiencies are a direct result of the interaction between the Pr³⁺ ion and the crystal field of the halide host. This interaction splits the energy levels of the Pr³⁺ ion and influences the probabilities of radiative and non-radiative transitions. The low phonon energy of bromide hosts is a key factor in enabling efficient luminescence, particularly in the infrared, by suppressing non-radiative decay. nasa.govhalide-crylink.com

Host MaterialExcitation Wavelengths (nm)Emission Wavelengths (nm)Corresponding Transitions
KBr220-300564³P₂ → ³H₆
604³P₀ → ³H₆
659³P₀ → ³F₂
721¹D₂ → ³P₄
AgBr460605, 630, 715, 910Not specified
1480 (cw)4000-5500Mid-infrared transitions

Persistent Luminescence and Charge Trapping Processes in Pr-Doped Nanomaterials

Praseodymium (Pr³⁺)-doped nanomaterials are the subject of significant research due to their unique persistent luminescence properties, which are fundamentally linked to charge trapping processes. Persistent luminescence is the phenomenon where a material continues to emit light for a period after the excitation source has been removed. This "afterglow" is facilitated by the capture and subsequent slow release of charge carriers (electrons and holes) from trapping centers within the material's crystal lattice.

In Pr³⁺-doped systems, the praseodymium ions act as the luminescence centers. Upon excitation, typically with UV light, electrons are promoted to higher energy levels. While some electrons will immediately return to the ground state, resulting in fluorescence, others are captured by defects or "traps" in the host material. kyoto-u.ac.jp The gradual thermal release of these trapped electrons back to the conduction band, followed by their recombination with the Pr³⁺ centers, leads to the sustained emission of light. kyoto-u.ac.jp

The nature and depth of these charge traps are critical in determining the duration and intensity of the persistent luminescence. Research has shown that in various host materials, such as oxides and oxysulfides, intrinsic host defects often provide the electron traps, while the Pr³⁺ ions themselves can act as hole trapping centers. researchgate.netnih.govacs.org For instance, in RE₂O₂S (where RE = La, Gd, Y, Lu) doped with praseodymium, the Pr³⁺ ions serve as both recombination and hole trapping centers. nih.govacs.org The captured electrons are then released from the intrinsic defects and recombine at Pr⁴⁺ centers. nih.govacs.org

Studies on Pr³⁺-doped yttrium oxide (Y₂O₃) have identified two primary pathways for optically charging these materials: an inter-band transition under UV excitation and another via the 4f-5d optical transitions of the Pr³⁺ dopants. uchicago.edu These processes are efficient even at low light intensities. uchicago.edu The charge traps in this system are believed to be related to oxygen vacancies. uchicago.edu Similarly, research on Pr³⁺-doped BaLu₂Al₂Ga₂SiO₁₂ has demonstrated excellent ultraviolet persistent luminescence, with Pr⁴⁺ states creating suitable trapping levels. rsc.org

A local de-trapping mechanism has been proposed for the persistent luminescence in highly doped Pr³⁺ radioluminescent nanoparticles, such as NaLuF₄:20%Pr³⁺. rsc.org This model suggests that the increase in persistent luminescence from lower optical levels is due to a localized trapping and de-trapping process. rsc.org

The ability to engineer the charge trapping and de-trapping dynamics is crucial for developing advanced applications. These applications include bioimaging, information storage, and safety signage. kyoto-u.ac.jpthno.org

Interactive Data Table: Persistent Luminescence in Pr-Doped Materials

Host MaterialDopantEmission PeakPersistent Luminescence DurationExcitation SourceReference
NaNbO₃0.75% Pr³⁺612 nm (red)> 1200 sUV Light mdpi.com
BaLu₂Al₂Ga₂SiO₁₂Pr³⁺280-400 nm (UV)> 3 h254 nm mercury lamp rsc.org
(Ca,Sr)TiO₃Pr³⁺~610 nm (red)-UV or blue light researchgate.net

Design of Inorganic Phosphors for Specific Spectral Outputs

The design of inorganic phosphors with specific spectral outputs is a critical area of materials science, with applications ranging from high-quality displays and lighting to specialized optical devices. chemimpex.com Praseodymium(III) bromide (PrBr₃) and other praseodymium compounds are utilized in the synthesis of these phosphors due to the unique optical properties of the Pr³⁺ ion. chemimpex.comprochemonline.com

The emission spectrum of a Pr³⁺-doped phosphor is highly dependent on the host crystal lattice. The crystal field of the host material influences the energy levels of the Pr³⁺ ion, leading to variations in the emitted colors. mdpi.com Pr³⁺ is known for its ability to produce emissions across the electromagnetic spectrum, including in the red, green, blue, and ultraviolet regions, making it a versatile activator ion for phosphors. nanografi.com For example, in CaTiO₃, Pr³⁺ doping results in a red luminescence color. researchgate.net

Researchers can tailor the spectral output by carefully selecting the host material and the concentration of the praseodymium dopant. For instance, Pr³⁺-doped silicate (B1173343) crystals have been developed for applications in slow light pulses. nanografi.com The goal is often to achieve high quantum efficiency and thermal stability for the desired emission wavelengths. Praseodymium(III) bromide, with its high thermal stability, is a valuable precursor in the synthesis of such phosphors. chemimpex.com

Catalytic Activity and Mechanisms

Praseodymium and its compounds, including praseodymium bromide, exhibit significant catalytic activity in a variety of chemical reactions. chemimpex.comalfachemic.com This catalytic prowess stems from the element's unique electronic structure and the properties of its various oxidation states. alfachemic.com

Role of Praseodymium in Olefin Polymerization and Ester Hydrolysis Catalysis

Praseodymium compounds have been identified as effective catalysts in organic synthesis, particularly in olefin polymerization and ester hydrolysis. ontosight.ai

In the realm of olefin polymerization , praseodymium-based catalysts, often in the form of halide complexes like praseodymium trichloride (B1173362), are used to produce polymers from olefins. google.commdpi.com These catalysts can be activated by co-catalysts such as organoaluminum compounds to create active sites for polymerization. mdpi.comacs.org The specific praseodymium complex and co-catalyst system can influence the microstructure and properties of the resulting polymer. mdpi.com For example, investigations into the polymerization of 1,3-butadiene (B125203) using a praseodymium-based catalyst showed that the choice of cocatalyst could control whether the resulting polybutadiene (B167195) had a predominantly trans-1,4 or cis-1,4 microstructure. mdpi.com

For ester hydrolysis , lanthanide ions, including Pr³⁺, are known to catalyze the breakdown of esters into carboxylic acids and alcohols. frontiersin.orgchemistrysteps.com This catalytic activity is attributed to their nature as strong Lewis acids. frontiersin.org The Pr³⁺ ion can coordinate to the carbonyl oxygen of the ester, making the carbonyl carbon more susceptible to nucleophilic attack by water. This process is particularly relevant in the hydrolysis of phosphate (B84403) esters, where lanthanide ions can mimic the activity of phospholipase enzymes. frontiersin.org The efficiency of the hydrolysis can be influenced by factors such as pH and the specific lanthanide ion used. frontiersin.org

Heterogeneous Catalysis: Praseodymium Oxide Species in Carbon Residue Gasification

Praseodymium oxides are highly effective heterogeneous catalysts, particularly in oxidation reactions. rsc.org Praseodymium(III,IV) oxide (Pr₆O₁₁) is noted for its potential in chemical catalysis and is often used with promoters like sodium or gold to enhance its performance. wikipedia.org

One significant application is in the gasification of carbon residues , such as soot from diesel engines. researchgate.net Praseodymium oxide-based catalysts have shown high activity for carbon oxidation at relatively low temperatures. researchgate.net The mechanism is believed to involve the high oxygen mobility within the praseodymium oxide lattice, which facilitates the oxidation of carbon. rsc.org Doping praseodymium oxide with other elements, such as bismuth, can further enhance its catalytic activity for carbon oxidation. researchgate.net The catalytic activity is linked to the formation of active oxygen species on the catalyst surface. researchgate.net

Photocatalytic Enhancement with Pr³⁺ Doping (e.g., TiO₂)

Doping semiconductors like titanium dioxide (TiO₂) with praseodymium (Pr³⁺) ions can significantly enhance their photocatalytic activity. alfachemic.com TiO₂ is a widely used photocatalyst, but its efficiency is limited by the rapid recombination of photogenerated electron-hole pairs and its wide bandgap, which restricts its activity to the UV region of the spectrum. mdpi.comnih.gov

Doping with Pr³⁺ can address these limitations in several ways:

Enhanced Visible Light Absorption : Pr³⁺ doping can create new energy levels within the bandgap of TiO₂, allowing the material to absorb visible light and thus utilize a larger portion of the solar spectrum. alfachemic.comresearchgate.net

Improved Charge Separation : The Pr³⁺ ions can act as trapping sites for electrons, which reduces the recombination rate of electron-hole pairs and increases the lifetime of the charge carriers available for redox reactions. researchgate.netresearchgate.net

Studies have shown that Pr³⁺-doped TiO₂ exhibits improved photocatalytic degradation of organic pollutants compared to undoped TiO₂. alfachemic.com The optimal doping concentration is a critical factor, as excessive doping can lead to the formation of recombination centers. alfachemic.com For instance, research has shown that a 1.5% doping mass fraction of Pr³⁺ in TiO₂ provides the optimal photocatalytic activity for the degradation of certain dyes. alfachemic.com

Magnetic Catalysis Applications

The magnetic properties of praseodymium and its compounds open up possibilities for their use in magnetic catalysis . chemimpex.comalfachemic.com Paramagnetic compounds like this compound can be incorporated into catalytic systems to facilitate their separation and recovery after a reaction. ontosight.ai

A key application is the development of magnetically separable nanocatalysts. researchgate.net In this approach, a catalytically active praseodymium species is anchored to magnetic nanoparticles, such as cobalt ferrite (B1171679) (CoFe₂O₄). researchgate.net This creates a heterogeneous catalyst that can be easily removed from the reaction mixture using an external magnet. researchgate.net This method offers significant advantages in terms of catalyst reusability and simplification of the product purification process. researchgate.net Such magnetic nanocatalysts have been successfully used in multi-component organic syntheses. researchgate.net

Electrochemical Catalysis (e.g., Pr(OH)₃-GQD nanocomposites)

The unique electronic properties of lanthanide compounds are being leveraged to develop novel catalysts for electrochemical applications. A notable example is the use of praseodymium(III) hydroxide-graphene quantum dot (Pr(OH)₃-GQD) nanocomposites. These materials combine the distinct characteristics of praseodymium compounds and carbon nanomaterials to create synergistic effects beneficial for electrochemical sensing. abechem.com

Researchers have synthesized Pr(OH)₃-GQD nanocomposites through a hydrothermal method for the sensitive determination of tramadol. abechem.com Graphene quantum dots (GQDs) are known for their excellent electrical conductivity, large surface area, and biocompatibility. abechem.comrsc.org Praseodymium-based materials, on the other hand, exhibit significant chemical reactivity and a high affinity for organic compounds containing amine functional groups due to plentiful hydroxyl groups and basic sites on the Pr(OH)₃ surface. abechem.com

In this composite, the Pr(OH)₃ nanostructures provide a high-affinity surface for the selective adsorption of the target analyte, while the GQDs enhance the electrical conductivity and surface area of the electrode. abechem.com A carbon paste electrode modified with the Pr(OH)₃-GQD nanocomposite and an ionic liquid (1-methyl-3-butylimidazolium bromide) demonstrated significantly improved performance in detecting tramadol. abechem.com The combination of the lanthanide nanocomposite and the ionic liquid creates a novel platform for sensitive and selective electrochemical analysis. abechem.com

Table 1: Performance of Pr(OH)₃-GQD/CPE Sensor for Tramadol Detection

Parameter Value Reference
Linear Dynamic Range 9.0×10⁻⁹ - 3.0×10⁻⁴ mol L⁻¹ abechem.com

Quantum Materials and Magnetocaloric Effects

Praseodymium and its compounds are integral to the study of quantum materials, particularly in the field of low-temperature physics and the magnetocaloric effect (MCE). The MCE is a phenomenon where a material's temperature changes in response to an applied magnetic field. wikipedia.org This property is harnessed for magnetic refrigeration, a technology capable of reaching temperatures near absolute zero.

Praseodymium-Nickel Intermetallics for Approaching Absolute Zero

Among various materials exhibiting MCE, the intermetallic compound of praseodymium and nickel, PrNi₅, is particularly noteworthy. wikipedia.orgwikipedia.orgmelscience.com This compound possesses an exceptionally strong magnetocaloric effect, which has enabled scientists to achieve temperatures within one-thousandth of a degree of absolute zero (1 millikelvin). wikipedia.orgwikipedia.org

The process, also known as adiabatic demagnetization, involves applying a magnetic field to the PrNi₅ material to align its magnetic domains, which releases heat. wikipedia.org This heat is removed, and then the magnetic field is reduced. As the magnetic domains become disoriented, they absorb thermal energy from the material itself, causing its temperature to drop significantly. wikipedia.org

Several properties of PrNi₅ contribute to its effectiveness as a cryogenic refrigerant:

Large Cooling Entropy: It has a relatively large cooling entropy in the millidegree Kelvin temperature range. google.com

Metallic Conductivity: Its metallic nature provides good thermal conductivity, which is crucial for cooling other materials indirectly. google.com

Chemical Stability: The compound is relatively stable in air, making it easier to handle and incorporate into refrigeration apparatuses. google.com

The use of PrNi₅ represents a significant advancement over earlier materials like paramagnetic salts, which suffer from poor thermal conductivity at extremely low temperatures. google.com

Table 2: Comparison of Materials for Adiabatic Demagnetization

Material Type Key Advantage Temperature Range Reference
Cerium magnesium nitrate (B79036) Paramagnetic Salt Early standard > 0.01 K google.com
PrCu₆ Intermetallic Compound Metallic conductivity Millidegree Kelvin google.com

| PrNi₅ | Intermetallic Compound | Strong MCE, stable | ~1 mK | wikipedia.orggoogle.com |

Materials for Photovoltaic Applications

The optical and electronic properties of praseodymium ions (Pr³⁺) have led to their investigation as a doping agent in materials for photovoltaic devices, particularly perovskite solar cells (PSCs). researchgate.netnih.gov Doping is a common strategy to enhance the efficiency and, crucially, the stability of PSCs, which are major hurdles for their commercialization. semi.ac.cnfrontiersin.org

Pr³⁺ Doping in Perovskite Layers for Enhanced Efficiency and Stability

Furthermore, the introduction of Pr³⁺ ions has been shown to improve the photothermal stability of the perovskite materials. researchgate.net Stability under heat and illumination is a critical challenge for perovskite solar cells, and doping with rare-earth elements like praseodymium offers a promising pathway to mitigate degradation. semi.ac.cnfrontiersin.orgnih.gov

Impact on Carrier Mobility and Recombination Processes

The performance of a solar cell is fundamentally governed by the behavior of charge carriers (electrons and holes) within the absorber material. Doping the perovskite layer can influence key processes such as carrier mobility and recombination. arxiv.orgaps.org While high carrier mobility is desirable for efficient charge extraction, minimizing non-radiative recombination is essential to prevent energy loss. acs.org

Radioluminescent Nanoparticles for X-ray Mediated Photodynamic Therapy (X-PDT)

A cutting-edge application of praseodymium's unique optical properties is in the development of radioluminescent nanoparticles for cancer therapy. concordia.caresearchgate.net Specifically, Pr³⁺-doped nanoparticles are being used in X-ray mediated photodynamic therapy (X-PDT), an innovative approach to treat deep-seated tumors like glioblastoma. concordia.canih.gov

PDT is a treatment that uses light to activate a photosensitizer, which then produces reactive oxygen species to kill cancer cells. concordia.ca A major limitation of conventional PDT is the poor penetration of visible light into biological tissues. concordia.ca X-PDT overcomes this by using high-energy X-rays, which can penetrate deep into the body. mdpi.com

In this system, NaLuF₄:Pr³⁺ (praseodymium-doped sodium lutetium fluoride) nanoparticles act as scintillators. concordia.caresearchgate.net When irradiated with X-rays, these nanoparticles absorb the high-energy photons and emit lower-energy visible light through a process called radioluminescence. nih.gov The key to this application is that the emission spectrum of the Pr³⁺ ions has a strong overlap with the absorption spectrum of an endogenous photosensitizer, protoporphyrin IX (PPIX). concordia.caresearchgate.net This efficient energy transfer from the nanoparticle to the photosensitizer activates the production of cytotoxic reactive oxygen species, leading to cell death. nih.gov This approach effectively turns X-rays into a light source precisely at the tumor site, enabling deep-tissue PDT. mdpi.com Studies have demonstrated this as a strong proof-of-concept for treating aggressive cancers like glioblastoma. nih.gov

Table 3: Components of the NaLuF₄:Pr³⁺ X-PDT System

Component Material/Molecule Function Reference
Excitation Source X-rays Deep tissue penetration concordia.camdpi.com
Scintillator NaLuF₄:Pr³⁺ Nanoparticles Absorb X-rays, emit visible light (radioluminescence) concordia.caresearchgate.net
Photosensitizer Protoporphyrin IX (PPIX) Activated by nanoparticle emission to produce ROS nih.gov

Design and Synthesis of Pr³⁺-Doped Radioluminescent Nanoparticles (e.g., NaLuF₄:Pr³⁺)

The development of Pr³⁺-doped nanoparticles is a significant area of research, primarily for applications in biomedical imaging and therapy. A notable example is the synthesis of NaLuF₄:Pr³⁺ nanoparticles, which are designed to act as radioluminescent agents, converting high-energy radiation like X-rays into visible or UV light. concordia.ca

The synthesis of these nanoparticles is often achieved through methods like the solvothermal process. rsc.org For instance, uniform NaLuF₄:Pr³⁺ nanoparticles can be created, with control over their size, which is a critical factor for cellular uptake in therapeutic applications. concordia.ca The size of the nanoparticles can be manipulated by adjusting parameters such as the ratio of sodium, lanthanide, and fluoride ions (Na:Ln:F) and the reaction temperature. Research has explored various compositions, with Pr³⁺ doping concentrations optimized for maximum luminescence. For example, NaLuF₄ nanoparticles have been synthesized with Pr³⁺ concentrations as high as 25%. researchgate.net These nanoparticles are designed to be efficient scintillators, materials that emit light when they absorb ionizing radiation. samaterials.com

Kinetic studies of NaLuF₄:20%Pr³⁺ nanoparticles have revealed that X-ray irradiation can influence their luminescent properties over time. A decrease in emissions from the ¹S₀ level has been observed, which is attributed to the formation or activation of defects during excitation. Simultaneously, there is an increase in visible emissions from lower energy levels. researchgate.netnih.gov

Spectral Overlap with Photosensitizers and Reactive Oxygen Species Generation

A key application of Pr³⁺-doped radioluminescent nanoparticles is in X-ray mediated photodynamic therapy (X-PDT), a promising cancer treatment strategy. concordia.canih.gov PDT involves a photosensitizer, light, and molecular oxygen. When the photosensitizer absorbs light, it transfers energy to surrounding oxygen molecules, generating highly cytotoxic reactive oxygen species (ROS) that can kill cancer cells. concordia.canih.gov The primary limitation of conventional PDT is the poor penetration depth of visible light in biological tissues. concordia.ca

X-PDT overcomes this by using X-rays, which can penetrate deep into tissues, to excite the nanoparticles. The nanoparticles then emit UV or visible light locally within the tumor, activating a nearby photosensitizer. concordia.ca The success of this process hinges on the spectral overlap between the nanoparticle's emission and the photosensitizer's absorption spectrum. researchgate.net

NaLuF₄:Pr³⁺ nanoparticles are particularly well-suited for this application. They exhibit strong radioluminescence with emissions from the ¹S₀ excited state of Pr³⁺. researchgate.net These emissions show excellent spectral overlap with the Soret band of Protoporphyrin IX (PPIX), an endogenous photosensitizer that can accumulate selectively in malignant cells. concordia.caresearchgate.net This efficient energy transfer from the Pr³⁺-doped nanoparticles to PPIX under X-ray irradiation leads to the effective generation of ROS, enhancing therapeutic outcomes in cancer models like glioblastoma. researchgate.net In addition to activating the photosensitizer, these nanoparticles can also act as radiosensitizers, directly enhancing the cell-killing effect of the radiation dose. researchgate.net

Coordination Complexes and Metal-Organic Frameworks (MOFs) Research

The coordination chemistry of praseodymium, including its complexes with bromide, is a rich field of study. The interaction of the Pr³⁺ ion with various organic ligands leads to the formation of coordination compounds and metal-organic frameworks (MOFs) with diverse structures and interesting photoluminescent properties.

Structural Characterization of Praseodymium Coordination Compounds

The structure of praseodymium(III) bromide (PrBr₃) itself provides a baseline for understanding its coordination behavior. PrBr₃ adopts the UCl₃ crystal structure, where the praseodymium ions are 9-coordinate. wikipedia.orgwikipedia.org The geometry is described as a tricapped trigonal prismatic, with Pr-Br bond lengths measured at 3.05 Å and 3.13 Å. wikipedia.orgwikipedia.org

In coordination complexes, the Pr³⁺ ion's environment is dictated by the ligands. X-ray single-crystal diffraction is a key technique for characterizing these structures. For example, in the complex PrBr₃·(C₆H₆N₂O)₂·6H₂O (PrBr-na), formed with nicotinamide (B372718), the nicotinamide ligand is O-monodentate and N,O-bidentate, coordinating to Pr³⁺ through the carbonyl oxygen and pyridyl nitrogen to form a chain structure. researchgate.netnih.gov

In other complexes, the bromide ions are not directly coordinated to the metal center but exist as uncoordinated counter-ions in the external sphere. finechem-mirea.ruresearchgate.net For instance, the synthesis of complexes between this compound and biuret (B89757) (BU) resulted in the formation of [Pr(H₂O)₄(BU)₂]³⁺ complex cations with bromide ions in the outer sphere. finechem-mirea.ru In this structure, the Pr³⁺ ion has a coordination number of 8, with a coordination polyhedron described as a two-capped trigonal prism. The biuret molecules act as bidentate ligands, coordinating through their oxygen atoms. finechem-mirea.ru Similarly, structurally characterized this compound complexes with acetylurea (B1202565) (AcUr), [Pr(AcUr)₂(H₂O)₅]Br₃, feature a 9-coordinate Pr³⁺ ion. researchgate.net

Compound/ComplexCoordination NumberGeometry/Coordination PolyhedronRole of BromideReference(s)
PrBr₃9Tricapped trigonal prismaticCoordinated wikipedia.org, wikipedia.org
[Pr(H₂O)₄(BU)₂]Br₃8Two-capped trigonal prismUncoordinated finechem-mirea.ru
[Pr(AcUr)₂(H₂O)₅]Br₃9One-capped tetragonal antiprismUncoordinated researchgate.net
PrBr₃·(C₆H₆N₂O)₂·6H₂ONot specifiedChain structureCoordinated researchgate.net, nih.gov
[Pr(trensal)]·0.5CH₃CN7C₃ molecular symmetryNot applicable researchgate.net
[Pr(dipic)(N,O)H₂O]7 (proposed)Not specifiedNot applicable

Ligand Design and Energy Transfer in Pr³⁺ Complexes

Because the direct excitation of lanthanide ions via their f-f transitions is inefficient, a common strategy in designing luminescent complexes is to use organic ligands that act as "antennas". dergipark.org.tr This process, known as the antenna effect or sensitization, involves three main steps:

The organic ligand absorbs energy (typically UV light) and is excited from its singlet ground state (S₀) to an excited singlet state (S₁).

The ligand then undergoes a non-radiative process called intersystem crossing to a lower-energy triplet excited state (T₁).

Finally, energy is transferred from the ligand's triplet state to a resonant excited state of the Pr³⁺ ion, which then luminesces. dergipark.org.tr

The effectiveness of this energy transfer depends on the energy gap between the ligand's T₁ state and the emissive level of the Pr³⁺ ion (e.g., ³P₀ or ¹D₂). dergipark.org.tracs.org Ligands are therefore carefully chosen or designed to have appropriate triplet energy levels. Praseodymium readily forms complexes with ligands containing nitrogen and oxygen donor atoms. grafiati.com Examples include dipicolinic acid, picolinic acid, nicotinic acid, and β-diketonates like 4,4,4-trifluoro-1-(2-naphthyl)butane-1,3-dionato(1-). osti.govmdpi.com In some systems, the interaction between Pr³⁺ ions has been identified as a dipole-dipole interaction, with a calculated critical energy transfer distance. aip.orgresearchgate.net

Photoluminescence Properties of Praseodymium-Containing Complexes

Praseodymium-containing complexes exhibit characteristic sharp emission bands in both the visible and near-infrared (NIR) regions, corresponding to the f-f electronic transitions of the Pr³⁺ ion. The exact positions and intensities of these bands can be influenced by the ligand environment. mdpi.com

Upon excitation, typically via the ligand's absorption band, emission spectra reveal several characteristic Pr³⁺ transitions. Common emission bands observed in various Pr³⁺ complexes include:

Visible Region:

~485 nm (³P₀ → ³H₄) mdpi.com

~525-527 nm (³P₁ → ³H₅ or ³P₀ → ³H₅) acs.orgmdpi.com

~604-610 nm (³P₀ → ³H₆) acs.orgnih.gov

~640-645 nm (³P₀ → ³F₂) acs.orgmdpi.com

Near-Infrared (NIR) Region:

~1020 nm (¹G₄ → ³H₄) soton.ac.uk

For example, studies on Pr³⁺ doped into a potassium bromide (KBr) host showed emission bands at 604 nm (³P₀→³H₆) and 659 nm (³P₀→³F₂). nih.gov In complexes with pyrazolone-based ligands, multiple sharp emission bands were detected from the visible to the NIR, originating from the ³P₀ and ¹D₂ excited states. mdpi.com The use of ancillary chelating ligands, such as bipyridyl derivatives in β-diketonate complexes, has been shown to significantly enhance the luminescence emission in both visible and NIR regions through more efficient antenna effects. mdpi.com

Complex/Host MaterialExcitation (nm)Emission Peak (nm)Assigned TransitionReference(s)
Pr³⁺ in KBr220-300604³P₀ → ³H₆ nih.gov
Pr³⁺ in KBr220-300659³P₀ → ³F₂ nih.gov
Pr³⁺ in KBr220-300721¹D₂ → ³H₄ nih.gov
PrCamphNot specified486³P₀ → ³H₄ acs.org
PrFbdc & PrCamphNot specified~610³P₀ → ³H₆ acs.org
PrFbdc & PrCamphNot specified~640³P₀ → ³F₂ acs.org
[Pr(Qcy)₃/₄] Complexes340-365485³P₀ → ³H₄ mdpi.com
[Pr(Qcy)₃/₄] Complexes340-365606³P₀ → ³H₆ mdpi.com
Pr(ntfa)₃-bipyridyl complexes330-350~600¹D₂ → ³H₄ & ³P₀ → ³H₆ soton.ac.uk, mdpi.com
Pr(ntfa)₃-bipyridyl complexes330-350~1020¹G₄ → ³H₄ soton.ac.uk, mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Mixed-Valence Praseodymium Bromides

Praseodymium typically exhibits a stable +3 oxidation state in its compounds, including PrBr₃. wikipedia.org However, the possibility of accessing other oxidation states, such as +2, +4, or even +5, opens up pathways to novel materials with unique electronic and magnetic properties. wikipedia.org The creation of mixed-valence compounds, containing praseodymium ions in multiple oxidation states simultaneously, is a significant frontier.

Early research into creating mixed-valence praseodymium bromides through methods like the metallothermic reduction of praseodymium tribromide did not yield compounds such as Pr₂Br₅. researchgate.netacs.org This initial difficulty highlights the challenge of stabilizing mixed-valence states in simple binary bromides.

However, recent successes in other praseodymium-containing systems suggest that the exploration of mixed valency is a promising field. For instance, researchers have successfully synthesized a stable Pr(IV) complex, demonstrating that the +4 oxidation state is accessible under certain conditions. researchgate.net Furthermore, the stabilization of reduced praseodymium cluster bromides has been achieved through the incorporation of transition metals, indicating that ternary or more complex systems could be key to unlocking mixed-valence characteristics. acs.org The study of mixed-valence behavior in complex oxides containing praseodymium also provides a theoretical and experimental basis for pursuing similar phenomena in bromide-based systems. aps.org

Future research will likely focus on:

Complex Bromide Systems: Investigating ternary and quaternary bromide systems where other elements can help stabilize mixed Pr(III)/Pr(IV) or reduced praseodymium states.

Cluster Chemistry: Exploring the synthesis of praseodymium bromide clusters, potentially encapsulated with other atoms, to create novel electronic structures. acs.org

Advanced Synthesis Routes: Employing non-traditional synthesis techniques, such as high-pressure synthesis or the use of specialized ligands, to access and stabilize unusual oxidation states. researchgate.net

High-Pressure Studies on this compound Structural and Electronic Properties

The application of high pressure is a powerful tool for probing the fundamental properties of materials and inducing novel phase transitions. While extensive high-pressure studies on praseodymium metal and other praseodymium compounds exist, research specifically on this compound under high pressure represents a significant and underexplored research avenue. osti.govaps.orgiphy.ac.cnresearchgate.net

Studies on praseodymium metal have revealed a sequence of structural transitions at extreme pressures, transforming its crystal structure multiple times. osti.govaps.org Similarly, high-pressure investigations on other halide perovskites have shown pressure-induced phase transitions, amorphization, and significant changes in electronic properties like the bandgap. nih.govaps.orgarxiv.org

This body of work suggests that high-pressure studies on PrBr₃ could yield transformative discoveries. Key research questions to be addressed include:

Structural Phase Transitions: Identifying new, denser polymorphs of PrBr₃ that are only stable at high pressures. Techniques like synchrotron X-ray diffraction in diamond anvil cells would be crucial. researchgate.netnih.gov

Electronic and Optical Properties: Characterizing how the electronic band structure, and consequently the optical properties, of PrBr₃ evolve with pressure. This could reveal phenomena such as piezochromism (color change with pressure) or a transition to a metallic state.

Magnetic Behavior: Investigating pressure-induced changes in the magnetic ordering of PrBr₃, driven by modifications in the Pr-Pr interatomic distances and bond angles.

The table below summarizes the experimentally observed pressure-induced phase transitions in praseodymium metal, which serves as a model for the type of structural evolution that could be explored in PrBr₃.

Pressure Range (GPa)Crystal StructurePhase Name
AmbientDouble Hexagonal Close-Packed (dhcp)Pr-I
> 4.7Face-Centered Cubic (fcc)Pr-II
> 9.2Distorted Face-Centered Cubic (d-fcc)Pr-III
> 14.5Body-Centered Orthorhombic (bco)Pr-VII
> 20-21Orthorhombic (α-Uranium type)Pr-IV
> 171Tetragonal (tI2)-
Data sourced from references osti.govaps.org.

Advanced Materials Integration: PrBr₃ in Hybrid and Composite Systems

The true potential of PrBr₃ may be realized not as a standalone material, but as a critical component within larger, multifunctional systems. Integrating PrBr₃ or Pr³⁺ ions into hybrid organic-inorganic materials and inorganic composites can create materials with tailored properties that surpass those of the individual constituents. rcet.org.inbpasjournals.com

Research has already demonstrated the value of this approach. Praseodymium-doped materials are of interest for various applications, from lasers to phosphors. researchgate.netmdpi.com The integration can take several forms:

Pr³⁺ as a Dopant: Introducing Pr³⁺ ions into a host matrix is a common strategy. For example, Pr³⁺-doped bismuth boro-tellurite glasses have been explored for their photonic properties, including applications in phosphors and fiber lasers. researchgate.net Similarly, praseodymium has been used as a dopant in phosphate (B84403) tungsten bronzes to create novel functional materials. researchgate.net

PrBr₃ as a Host Matrix: this compound itself can serve as a host for other optically or electronically active ions. Ce³⁺-doped PrBr₃ has been investigated as a fast scintillator material for radiation detection, a critical application in medical imaging and high-energy physics. polyu.edu.hkresearchgate.net

Complex Hybrid Structures: On the frontier of materials design are highly complex, self-assembled hybrid systems. Researchers have synthesized a multi-praseodymium-and-tungsten bridging tellurotungstate which was combined with an organic cation to form a 2D honeycomb composite film for biosensing applications. henu.edu.cn This illustrates the sophisticated architectures achievable by combining praseodymium with both inorganic and organic components.

Future research in this area will likely focus on creating novel composites that leverage the unique optical and magnetic properties of the praseodymium ion. epomaterial.com

Integration StrategyHost Material / SystemDopant / ComponentResulting ApplicationReference(s)
Pr³⁺ as DopantBismuth Boro-Tellurite GlassPr³⁺Phosphors, Lasers researchgate.net
Pr³⁺ as DopantPhosphate Tungsten BronzePr³⁺Catalysis, Photoluminescence researchgate.net
PrBr₃ as HostThis compound (PrBr₃)Ce³⁺Fast Scintillators polyu.edu.hkresearchgate.net
Pr as Structural IonTellurotungstate & DODAPr³⁺Biosensing Films henu.edu.cn
This table provides examples of integrating praseodymium into advanced materials.

Computational Predictions for Novel PrBr₃-Based Materials with Tailored Functionalities

Computational materials science has become an indispensable tool for accelerating the discovery and design of new materials. Methods like Density Functional Theory (DFT) and CALPHAD (CALculation of PHAse Diagrams) allow researchers to predict the properties and stability of compounds before undertaking costly and time-consuming experimental synthesis. mdpi.comresearchgate.net This approach is particularly valuable for exploring the vast compositional landscape of PrBr₃-based materials.

Emerging research leverages these computational techniques to:

Predict Novel Compounds: First-principles calculations can predict the existence and stability of new ternary or quaternary compounds containing praseodymium and bromine. As successfully demonstrated in the praseodymium-nitrogen system, where new stable and metastable nitrides were predicted under high pressure, similar explorations could uncover novel Pr-Br-X compounds with unique properties. iphy.ac.cn

Model Properties Under Extreme Conditions: Computational models can simulate the behavior of PrBr₃ under high pressure, complementing experimental efforts. DFT calculations have been used to determine the lattice parameters and relative energies of high-pressure phases of praseodymium metal, showing good agreement with experimental data. osti.gov This same approach can be applied to PrBr₃ to predict its structural phase transitions.

Understand Electronic and Magnetic Structure: Theoretical studies can provide deep insight into the electronic structure of lanthanide halides, including the role of the 4f orbitals in determining structural and electronic properties. ucl.ac.uk This understanding is critical for designing materials with specific optical or magnetic functionalities.

Screen for Applications: Computational screening can rapidly assess the potential of a wide range of hypothetical PrBr₃-based materials for specific applications. By calculating properties like bandgap, density of states, and magnetic moments, researchers can identify promising candidates for scintillators, magnets, or catalysts, thereby guiding experimental efforts toward the most promising materials. mdpi.comresearchgate.net

Computational MethodApplication for PrBr₃-Based MaterialsResearch Parallel/ExampleReference(s)
Density Functional Theory (DFT)Predict stability and structure of new compounds (e.g., ternary bromides).Prediction of new praseodymium nitrides. iphy.ac.cn
Density Functional Theory (DFT)Model structural and electronic properties under high pressure.Calculation of high-pressure phases of Pr metal. osti.gov
First-Principles CalculationsUnderstand the role of 4f orbitals in bonding and structure.Study of pyramidality in Lanthanide Trihalides (LnX₃). ucl.ac.uk
CALPHAD MethodDetermine phase diagrams and thermodynamic stability in multi-component systems.Re-examination of the PrBr₃-TlBr system. researchgate.netnih.gov
This table outlines the application of computational methods in the study of this compound materials.

Q & A

Q. What are the recommended storage conditions for praseodymium bromide to ensure stability?

PrBr₃ should be stored in a dry, well-ventilated area in tightly sealed containers to prevent moisture absorption and oxidation. Safety Data Sheets (SDS) emphasize avoiding exposure to humidity, as hygroscopic behavior may alter its reactivity . Compatible storage materials (e.g., glass or inert polymer containers) should be prioritized to minimize decomposition.

Q. What methods are commonly employed to determine the solubility of PrBr₃ in organic solvents?

Solubility studies often use gravimetric or titrimetric approaches. For example, Mioduski and Salomon (1994) measured PrBr₃ solubility in polyols (e.g., 1,2-diethoxyethane) at 298 K via complexometric titration after equilibrating saturated solutions at 250°C . The solid phase should be characterized using X-ray diffraction (XRD) to confirm crystallinity, though earlier studies lacked this step, leading to potential data variability .

Q. What personal protective equipment (PPE) is essential when handling PrBr₃ in laboratory settings?

PPE includes:

  • Eye protection : Safety goggles compliant with EN 166 or NIOSH standards.
  • Gloves : Nitrile or neoprene gloves tested for chemical permeation resistance (EN 374).
  • Respiratory protection : NIOSH-certified respirators if airborne particulates are generated during synthesis or handling .
  • Lab coats : Non-flammable, anti-static attire to prevent skin contact .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data for PrBr₃ across different studies?

Key methodological considerations include:

  • Phase characterization : Use XRD or Raman spectroscopy to confirm the solid phase identity, as uncharacterized phases in early studies (e.g., Mioduski and Salomon, 1994) may skew solubility values .
  • Error margins : Replicate experiments under controlled humidity and temperature (±0.1 K) to minimize environmental variability.
  • Solvent purity : Ensure solvents are anhydrous and degassed to prevent side reactions.

Q. What spectroscopic techniques are suitable for analyzing the electronic structure of PrBr₃-doped crystal systems?

  • Optical absorption spectroscopy : Used to study intraconfigurational 4f→4f transitions in Pr³⁺ ions within host matrices (e.g., CsBr), revealing Stark splitting patterns indicative of crystal field symmetry (e.g., C₂v or lower) .
  • Fluorescence spectroscopy : Enables identification of energy levels and Slater integral calculations when combined with absorption data .
  • X-ray photoelectron spectroscopy (XPS) : Provides oxidation state confirmation (Pr³⁺) and ligand bonding analysis.

Q. What synthetic routes yield anhydrous PrBr₃ with high purity, and what are their methodological considerations?

  • Direct halogenation : Reacting praseodymium metal with bromine vapor at elevated temperatures (2Pr(s) + 3Br₂(g) → 2PrBr₃(s)) under inert atmosphere (Ar/N₂) to prevent oxide formation .
  • Polyol-mediated synthesis : Using ionic liquids (e.g., BMIM-PF₆) as reaction media to control nanoparticle growth, as demonstrated in Pr₆O₁₁ synthesis .
  • Post-synthesis purification : Sublimation or recrystallization from anhydrous ethanol to remove residual Br₂ or PrOₓ impurities.

Q. How can neutron cross-section data of praseodymium inform experiments involving PrBr₃ in nuclear applications?

Neutron cross-section measurements (e.g., total cross-section curves for Pr) guide the design of shielding materials or neutron moderators. Theoretical models assuming no nearby resonances align with experimental data, with scattering (σₛ) and absorption (σₐ) contributions quantified for energy-dependent studies .

Methodological Recommendations

  • Toxicity assessment : Existing SDS lack comprehensive data on reproductive or chronic toxicity. Researchers should conduct in vitro assays (e.g., MTT for cytotoxicity) when handling PrBr₃ nanoparticles .
  • Contradiction resolution : Reconcile SDS hazard classifications (e.g., Sigma-Aldrich vs. Aladdin) by verifying batch-specific impurities via ICP-MS or elemental analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.